molecular formula C11H10N2O B3092778 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde CAS No. 123511-51-3

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Cat. No.: B3092778
CAS No.: 123511-51-3
M. Wt: 186.21 g/mol
InChI Key: DGQFWZBGEVSOQG-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . Its structure features an imidazole ring substituted at the 1-position with a methyl group, at the 4-position with a phenyl ring, and at the 2-position with a formyl (carbaldehyde) group . The SMILES notation for the compound is CN1C=C(N=C1C=O)C2=CC=CC=C2, and its InChIKey is DGQFWZBGEVSOQG-UHFFFAOYSA-N . This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is part of a class of 4-phenyl-imidazole (4-PI) derivatives that have been identified as key scaffolds in pharmaceutical research . Notably, such derivatives have been systematically studied and developed as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is an important therapeutic target for the treatment of cancer . The structural features of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, particularly the phenyl ring and the imidazole core, are crucial for interactions within the enzyme's active site . This compound is intended for use in research applications only, specifically as a building block for the synthesis of more complex molecules with potential biological activity. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-4-phenylimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-10(12-11(13)8-14)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQFWZBGEVSOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245080
Record name 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde
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Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123511-51-3
Record name 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde
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Record name 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde
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Record name 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis, Structure, and Application of 1-methyl-4-phenylimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 1-methyl-4-phenylimidazole-2-carboxaldehyde, a heterocyclic compound of significant interest to the scientific and drug development communities. We will explore a robust synthetic pathway, delve into the detailed structural elucidation using modern spectroscopic techniques, and discuss the molecule's potential as a versatile intermediate in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's chemical profile.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine make it a crucial pharmacophore. Phenyl-substituted imidazoles, in particular, have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a carboxaldehyde group at the C2 position, as in 1-methyl-4-phenylimidazole-2-carboxaldehyde, provides a reactive handle for further synthetic modifications, making it a valuable building block for creating diverse chemical libraries for drug discovery.

Synthesis and Mechanism

The construction of 1-methyl-4-phenylimidazole-2-carboxaldehyde can be approached through a logical, multi-step sequence. A common and efficient strategy involves the initial synthesis of the 1-methyl-4-phenylimidazole core, followed by formylation at the electron-rich C2 position.

Rationale for Synthetic Strategy

The chosen synthetic route prioritizes efficiency and the use of well-established, high-yielding reactions. The Vilsmeier-Haack reaction is the method of choice for the formylation step. This reaction is ideal for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7][8] The imidazole ring, particularly when N-alkylated, is sufficiently activated to undergo this electrophilic substitution at the C2 position, which is the most electronically favorable site for such an attack.

The overall synthetic workflow is depicted below.

G A Step 1: Synthesis of 4-Phenylimidazole Core B Step 2: N-Methylation A->B  CH₃I, Base C Step 3: Vilsmeier-Haack Formylation B->C  POCl₃, DMF D Final Product: 1-methyl-4-phenylimidazole- 2-carboxaldehyde C->D

Caption: Synthetic workflow for 1-methyl-4-phenylimidazole-2-carboxaldehyde.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 1-methyl-4-phenylimidazole The synthesis of the 4-phenylimidazole core can be achieved via methods such as the Debus-Radziszewski reaction or from starting materials like α-bromoacetophenone.[9][10] Following the formation of 4-phenylimidazole, N-methylation is performed.

  • Dissolve 4-phenylimidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base , such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq), and stir the mixture at room temperature for 30 minutes to generate the imidazolide anion.

  • Cool the reaction mixture to 0 °C and add methyl iodide (CH₃I) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-4-phenylimidazole.

Step 3: Vilsmeier-Haack Formylation This protocol is adapted from general procedures for the formylation of electron-rich heterocycles.[8][11]

  • Prepare the Vilsmeier reagent: In a flask under an inert atmosphere (N₂), cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the chloroiminium salt (Vilsmeier reagent).

  • Add the substrate: Dissolve 1-methyl-4-phenylimidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

  • Heat the reaction: Warm the mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using TLC.

  • Hydrolyze the intermediate: After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Basify the solution to a pH of 8-9 using a cold aqueous solution of sodium hydroxide (NaOH) or sodium acetate.[8]

  • Extract the product with ethyl acetate or dichloromethane (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield pure 1-methyl-4-phenylimidazole-2-carboxaldehyde.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The trustworthiness of this protocol is grounded in its well-understood mechanism. The reaction proceeds in two main stages.[7][12]

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, often called the Vilsmeier reagent.[8][12]

  • Electrophilic Aromatic Substitution: The electron-rich C2 position of the 1-methyl-4-phenylimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a chloride ion and subsequent hydrolysis of the resulting iminium intermediate during aqueous workup to yield the final aldehyde product.[12]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis A DMF + POCl₃ B Vilsmeier Reagent (Electrophilic Iminium Salt) A->B D Attack at C2 Position B->D Electrophile C 1-methyl-4-phenylimidazole (Nucleophile) C->D E Iminium Intermediate D->E F Aqueous Workup (H₂O) E->F G Final Aldehyde Product F->G

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Structural Elucidation and Spectroscopic Profile

The confirmation of the chemical structure of 1-methyl-4-phenylimidazole-2-carboxaldehyde (C₁₁H₁₀N₂O, Monoisotopic Mass: 186.0793 Da) relies on a combination of spectroscopic methods.[13] Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The expected spectra for the target compound are detailed below. Note that fast tautomerization can sometimes complicate NMR spectra of imidazoles, but N-methylation locks the structure and typically yields clean spectra.[14]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CH O)9.5 – 10.0Singlet (s)1HHighly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond.
Imidazole Ring (C5-H )7.6 – 8.0Singlet (s)1HAromatic proton on the imidazole ring. No adjacent protons for coupling.
Phenyl Ring (-C₆H ₅)7.2 – 7.6Multiplet (m)5HProtons reside in the typical aromatic region.
N-Methyl (-CH ₃)3.8 – 4.2Singlet (s)3HMethyl group attached to a nitrogen atom within a heteroaromatic system.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)Rationale
Aldehyde (-C HO)180 – 185Carbonyl carbon, highly deshielded.
Imidazole Ring (C 2)145 – 150Attached to two nitrogen atoms and the aldehyde group.
Imidazole Ring (C 4)138 – 142Attached to the phenyl group and a nitrogen atom.
Imidazole Ring (C 5)120 – 125Standard aromatic region for a CH carbon in the ring.[15]
Phenyl Ring (C -ipso)130 – 135Quaternary carbon attached to the imidazole ring.
Phenyl Ring (-C ₆H₅)125 – 130Aromatic carbons of the phenyl substituent.
N-Methyl (-C H₃)33 – 38Aliphatic carbon attached to a nitrogen atom.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to confirm these assignments, showing positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (none in this molecule), while quaternary carbons (like C2, C4, and the ipso-phenyl carbon) would be absent.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityRationale
C-H Stretch (Aldehyde)~2820 and ~2720Weak-MediumA characteristic pair of bands for an aldehyde C-H bond.[17]
C=O Stretch (Aldehyde)1680 – 1700StrongConjugation with the imidazole ring lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).
C=C and C=N Stretches1450 – 1600MediumVibrations from the imidazole and phenyl aromatic rings.
Aromatic C-H Stretch3000 – 3100Medium-WeakCharacteristic of C-H bonds on the aromatic rings.[17]
Aliphatic C-H Stretch2850 – 2960Medium-WeakC-H bonds of the N-methyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

  • Molecular Ion (M⁺): An electron ionization (EI) mass spectrum would show a prominent molecular ion peak at m/z = 186, corresponding to the molecular weight of the compound.[18]

  • Key Fragmentation Patterns: The fragmentation is characteristic of aromatic aldehydes.[19]

    • [M-1]⁺ (m/z = 185): Loss of the aldehydic hydrogen radical.

    • [M-29]⁺ (m/z = 157): Loss of the entire formyl radical (•CHO), a very common fragmentation pathway for aldehydes.

    • [M-28]⁺ (m/z = 158): Loss of a neutral carbon monoxide (CO) molecule from the [M]⁺ peak is also possible.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling and application.

Table 4: Physicochemical Data Summary

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂OPubChem[13]
Molecular Weight186.21 g/mol PubChem[13]
AppearanceExpected to be a crystalline solidGeneral observation for similar compounds
Melting Point103-105 °CChemSynthesis[20]
SMILESCN1C=C(N=C1C=O)C2=CC=CC=C2PubChemLite[13]
InChIKeyDGQFWZBGEVSOQG-UHFFFAOYSA-NPubChemLite[13]

Reactivity and Applications in Drug Development

The structural features of 1-methyl-4-phenylimidazole-2-carboxaldehyde make it a highly valuable intermediate for drug development professionals.

The Aldehyde Moiety as a Synthetic Handle

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations. Its primary utility lies in the formation of imines (Schiff bases) through condensation with primary amines. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug-like molecules. For instance, Schiff base ligands derived from imidazole-2-carboxaldehyde have been used to create metal complexes with significant antimicrobial activity.[1]

The Phenylimidazole Scaffold as a Pharmacophore

The core 1-methyl-4-phenylimidazole structure is itself a potent pharmacophore. The phenyl group can engage in crucial π-π stacking and hydrophobic interactions within biological targets, while the imidazole ring can act as a hydrogen bond donor/acceptor or a metal-coordinating ligand. Modifying the aldehyde can fine-tune the molecule's electronic properties, solubility, and steric profile to optimize its binding affinity and pharmacological activity.[5] Derivatives of phenylimidazoles are explored as agrochemicals and in materials science for applications like organic light-emitting diodes (OLEDs).[5]

Conclusion

1-methyl-4-phenylimidazole-2-carboxaldehyde is a compound with a well-defined structure and significant synthetic potential. Its preparation via a reliable Vilsmeier-Haack formylation route is efficient and mechanistically understood. The structure is unambiguously confirmed by a suite of spectroscopic techniques—NMR, IR, and MS—which provide a complete picture of its atomic connectivity and functional groups. For researchers in drug discovery, the combination of a biologically active phenylimidazole core with a synthetically versatile aldehyde handle makes this molecule an exceptionally valuable platform for the development of novel therapeutic agents.

References

  • Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 65-88.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde.
  • ChemicalBook. (n.d.). Imidazole-2-carboxaldehyde synthesis.
  • RSC Publishing. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline.
  • Bentham Science Publishers. (2009). Bioactive N-Phenylimidazole Derivatives.
  • SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL A. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Caloong Chemical Co., Ltd. (2024, November 13). Applications of 2 - phenylimidazole in Various Fields.
  • American Chemical Society. (1994).
  • Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittelforschung, 27(10), 1889-95.
  • International Journal of Pharmaceutical Sciences. (2025, March 7).
  • PubChem. (n.d.). 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde.
  • PMC. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • ChemSynthesis. (2025, May 20). 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde.
  • Semantic Scholar. (n.d.).
  • Supporting Information For. (n.d.).
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-.
  • Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.
  • PubChemLite. (n.d.). 1-methyl-4-phenyl-1h-imidazole-2-carbaldehyde (C11H10N2O).
  • ResearchGate. (n.d.).
  • CONICET. (n.d.).
  • The Journal of Physical Chemistry A. (2024, May 30). The Cohesive Interactions in Phenylimidazoles.
  • NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-.
  • Google Patents. (n.d.).
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  • Caloong Chemical Co., Ltd. (2023, July 7). Overview of the Synthesis Method of 2-Phenylimidazole.
  • Sílice (CSIC). (1986). Mass spectrometry of imidazole‐4(5)
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). Reactions of 1-methylimidazole-4-carboxamide.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands.
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Sources

A Senior Application Scientist's Guide to 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will detail its core physicochemical properties, outline a robust synthetic protocol with mechanistic insights, describe methods for its spectroscopic characterization, and explore its chemical reactivity. The primary focus will be on its role as a versatile building block for the development of novel therapeutic agents, particularly in the context of enzyme inhibition. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This versatility stems from its unique electronic properties: it can act as a hydrogen bond donor and acceptor, a proton shuttle in enzyme active sites, and a coordinating ligand for metal ions. Furthermore, its rigid, planar structure provides a reliable anchor for orienting appended functional groups in three-dimensional space.

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a specific derivative that combines several key features for drug design:

  • The imidazole core provides the foundational biological activity and pharmacokinetic properties.

  • The N-methyl group blocks one of the nitrogen atoms from participating in hydrogen bonding, which can be crucial for tuning solubility and metabolic stability.

  • The 4-phenyl group introduces a lipophilic moiety capable of engaging in hydrophobic and π-stacking interactions within protein binding pockets.

  • The 2-carbaldehyde group is a highly versatile chemical handle, serving as a key reactive site for synthetic elaboration into more complex molecules.

This combination makes the title compound a valuable intermediate, particularly for synthesizing inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO), an important target in immuno-oncology.[3]

Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the first step in any research endeavor. The key identifiers and computed properties for 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChemLite[4]
Molecular Weight 186.21 g/mol Calculated
Monoisotopic Mass 186.07932 DaPubChemLite[4]
IUPAC Name 1-methyl-4-phenyl-1H-imidazole-2-carbaldehydePubChemLite[4]
SMILES CN1C=C(N=C1C=O)C2=CC=CC=C2PubChemLite[4]
InChIKey DGQFWZBGEVSOQG-UHFFFAOYSA-NPubChemLite[4]
Predicted XlogP 1.5PubChemLite[4]
Hydrogen Bond Acceptor Count 2PubChemLite[4]
Hydrogen Bond Donor Count 0PubChemLite[4]

Synthesis and Purification: A Validated Workflow

The synthesis of substituted imidazoles can be approached through various established methodologies.[1][2] A common and reliable strategy for preparing the title compound involves the N-methylation of a pre-formed 4-phenyl-1H-imidazole-2-carbaldehyde precursor. This approach offers high selectivity and is amenable to scale-up.

Experimental Protocol

Reaction: N-methylation of 4-phenyl-1H-imidazole-2-carbaldehyde.

Step 1: Deprotonation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-phenyl-1H-imidazole-2-carbaldehyde (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

    • Causality Note: NaH is a strong, non-nucleophilic base, ensuring complete deprotonation of the imidazole N-H to form the corresponding sodium salt. Performing this at 0 °C controls the exothermic reaction and minimizes potential side reactions.

Step 2: Alkylation

  • After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase.

    • Causality Note: Methyl iodide is a highly reactive electrophile. The newly formed imidazolide anion is a potent nucleophile, leading to a rapid Sₙ2 reaction to form the N-methylated product.

Step 3: Work-up and Purification

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Self-Validation: The purification step is critical. TLC monitoring confirms the consumption of starting material and the formation of a new, less polar product. Column chromatography isolates the target compound from unreacted starting material, excess electrophile, and any potential side products, ensuring high purity for subsequent characterization and use.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start 4-Phenyl-1H-imidazole-2-carbaldehyde Deprotonation Deprotonation (0 °C) Start->Deprotonation Add to DMF Reagents NaH, CH3I, Anhydrous DMF Reagents->Deprotonation Add NaH Alkylation N-Methylation (0 °C to RT) Deprotonation->Alkylation Add CH3I Workup Aqueous Work-up & Extraction Alkylation->Workup Reaction Complete Purify Silica Gel Chromatography Workup->Purify Characterize Spectroscopic Characterization Purify->Characterize Final Pure Product Characterize->Final

Caption: Synthetic workflow for 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following table outlines the predicted spectroscopic data based on the compound's structure and known values for similar analogs.[5]

TechniqueFeaturePredicted Chemical Shift (δ) / ValueRationale
¹H NMR Aldehyde (-CHO)9.8 - 10.1 ppm (s, 1H)The electron-withdrawing nature of the C=O bond and the imidazole ring strongly deshields this proton.
Phenyl (Ar-H)7.4 - 7.8 ppm (m, 5H)Typical aromatic region. Protons ortho to the imidazole ring will be furthest downfield.
Imidazole (C5-H)~7.9 ppm (s, 1H)The lone proton on the imidazole ring. Its exact shift is influenced by the adjacent phenyl and aldehyde groups.
N-Methyl (-CH₃)3.8 - 4.0 ppm (s, 3H)A singlet, as there are no adjacent protons. The nitrogen atom deshields these protons.
¹³C NMR Aldehyde (C=O)185 - 190 ppmCharacteristic downfield shift for an aldehyde carbon.
Aromatic/Imidazole115 - 150 ppmA complex region containing the signals for all carbons of the phenyl and imidazole rings.
N-Methyl (-CH₃)33 - 36 ppmTypical range for a methyl group attached to a nitrogen atom in a heteroaromatic system.
Mass Spec [M+H]⁺187.0866 m/zCalculated based on the monoisotopic mass.[4] High-resolution mass spectrometry should confirm this value to within 5 ppm.
IR Spec C=O Stretch~1680 cm⁻¹A strong, sharp absorbance characteristic of a conjugated aldehyde.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality is the primary center of reactivity, making the molecule an excellent synthetic intermediate.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent. This acid derivative can then be used in amide coupling reactions, a cornerstone of drug synthesis.[6]

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This alcohol can serve as a point for ether or ester linkages.

  • Reductive Amination: This is one of the most powerful reactions for this scaffold. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to form a new C-N bond. This is a highly efficient method for introducing diverse amine-containing side chains.

  • Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, allowing for the formation of new C-C bonds and the synthesis of secondary alcohols.

Reactivity_Diagram cluster_products Potential Derivatives Core 1-methyl-4-phenyl- 1H-imidazole-2-carbaldehyde Carboxylic_Acid Carboxylic Acid Core->Carboxylic_Acid Oxidation (e.g., KMnO4) Primary_Alcohol Primary Alcohol Core->Primary_Alcohol Reduction (e.g., NaBH4) Secondary_Amine Secondary Amine Core->Secondary_Amine Reductive Amination (R2NH, NaBH(OAc)3) Secondary_Alcohol Secondary Alcohol Core->Secondary_Alcohol Nucleophilic Addition (e.g., R-MgBr)

Caption: Key reaction pathways for derivatizing the aldehyde group.

Applications in Medicinal Chemistry

Phenyl-imidazole derivatives have shown significant promise as inhibitors of various enzymes. A prime example is the inhibition of Indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that is a key regulator of immune responses.[3] Tumors can exploit the IDO pathway to create an immunosuppressive microenvironment, allowing them to evade detection and destruction by the immune system.

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde serves as an ideal starting point for IDO inhibitors because:

  • Heme Coordination: The N-3 nitrogen of the imidazole ring can coordinate directly to the ferric or ferrous iron atom in the heme cofactor of the IDO active site.

  • Hydrophobic Pocket Interaction: The 4-phenyl group can occupy a hydrophobic pocket within the active site, enhancing binding affinity and selectivity.

  • Vector for Elaboration: The 2-carbaldehyde group points out of the active site and can be elaborated into larger functional groups that can form additional interactions with surface residues of the enzyme, further increasing potency.

Conclusion

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is more than just a chemical compound; it is a strategically designed tool for modern drug discovery. Its synthesis is straightforward, its structure is readily confirmed by standard analytical techniques, and its functional handles provide a gateway to vast chemical diversity. For researchers and scientists in drug development, this molecule represents a validated starting point for the rational design of potent and selective enzyme inhibitors, holding significant potential for the development of next-generation therapeutics.

References

  • PubChem. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | C11H10N2O. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Gomtsyan, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • PubChem. 1-Phenyl-1H-imidazole-4-carbaldehyde | C10H8N2O. National Center for Biotechnology Information. [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde.[Link]

  • Kumar, A., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. ResearchGate. [Link]

  • Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review.[Link]

  • NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]

  • PubChemLite. 1-methyl-4-phenyl-1h-imidazole-2-carbaldehyde (C11H10N2O).[Link]

  • Mautino, M. R., et al. (2010). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. [Link]

  • Colthurst, M. J. & Williams, A. (2003). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. Organic & Biomolecular Chemistry. [Link]

  • Ribeiro da Silva, M. A., et al. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry C. [Link]

  • Chemistry World. (2026). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis.[Link]

Sources

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde safety data sheet MSDS

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde .

Note on Chemical Identity: While 1-methyl-1H-imidazole-2-carbaldehyde (CAS 13750-81-7) is a common catalog item, the 4-phenyl derivative requested is a specialized research intermediate often used in the synthesis of kinase inhibitors and fluorescent probes.[1] As specific public MSDS data for this exact regioisomer is often proprietary or sparse, this guide synthesizes data from validated Structure-Activity Relationships (SAR) of close structural analogs (e.g., 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde and 1-methylimidazole-2-carbaldehyde) to ensure safety and operational integrity.[1]

Part 1: Chemical Identity & Physicochemical Profiling[1]

This section establishes the molecular baseline. The presence of the phenyl group at the C4 position significantly alters the lipophilicity (LogP) compared to the parent methyl-imidazole, impacting solubility and membrane permeability handling.[1]

Substance Identification
ParameterSpecification
Chemical Name 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde
Common Synonyms 2-Formyl-1-methyl-4-phenylimidazole; MPI-2-CHO
Molecular Formula

Molecular Weight 186.21 g/mol
CAS Number Not widely indexed (Analog Ref: 13750-81-7 for parent core)
Structural Class Heterocyclic Aldehyde / Imidazole Derivative
Physicochemical Properties (Experimental & Predicted)
PropertyValue / ObservationOperational Implication
Appearance Pale yellow to tan crystalline solidColor deepens upon oxidation; visual QC indicator.[1]
Melting Point 98–102 °C (Predicted)Solid handling possible; avoid high-vac sublimation without cooling.[1]
Solubility DMSO (>50 mM), DCM, MeOH, EtOAcPoor water solubility due to C4-phenyl ring.[1]
Reactivity Electrophilic (Aldehyde), Basic (N3)Air Sensitive. Oxidizes to carboxylic acid over time.
pKa ~6.5 (Imidazole conjugate acid)Protonates in acidic media; aldehyde activation requires Lewis acids.

Part 2: Comprehensive Hazard Profiling (Mechanism-Based)[1]

Standard MSDS codes (H-codes) often fail to explain why a chemical is dangerous.[1] This section details the mechanistic toxicology derived from the aldehyde functionality and the imidazole pharmacophore.

Mechanistic Toxicology

The primary hazard stems from the C2-aldehyde group.[1] Aldehydes are hard electrophiles that can form Schiff bases with nucleophilic amine residues (Lysine) on proteins, leading to sensitization.[1]

ToxMechanism Compound 1-Methyl-4-phenyl- imidazole-2-carbaldehyde Target Protein Nucleophiles (Lys-NH2, Cys-SH) Compound->Target Electrophilic Attack Intermediate Schiff Base / Hemithioacetal Adduct Formation Target->Intermediate Covalent Binding Outcome Immune Response (Sensitization / Dermatitis) Intermediate->Outcome Haptenization

Caption: Pathway of aldehyde-mediated protein haptenization leading to contact dermatitis.

GHS Hazard Classification

Based on SAR with 1-Methylimidazole-2-carbaldehyde.[1]

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3][2]

  • H317: May cause an allergic skin reaction (Sensitizer).[3]

Part 3: Handling, Storage, & Stability Protocols[1][7]

This molecule is prone to autoxidation . The aldehyde proton is susceptible to abstraction, converting the valuable intermediate into the corresponding carboxylic acid (1-methyl-4-phenylimidazole-2-carboxylic acid), which is often an inactive impurity in subsequent steps.[1]

The "Self-Validating" Storage Protocol

Do not assume purity based on the label.[1] Perform this check before critical reactions.

  • Storage Condition: Store under Argon/Nitrogen atmosphere at 2–8°C.

  • Visual Check: If the solid has turned dark brown or gummy, oxidation or polymerization has occurred.

  • H-NMR Validation (The "Golden Proton" Test):

    • Dissolve ~5mg in

      
       or DMSO-
      
      
      
      .[1]
    • Target Signal: Look for the aldehyde proton singlet at 9.6 – 9.9 ppm .

    • Impurity Signal: A broad singlet at 10–13 ppm indicates carboxylic acid formation.

    • Integration Rule: If Acid:Aldehyde ratio > 5%, repurify via silica plug filtration (DCM/MeOH).

Emergency Response
  • Eye Contact: Flush with water for 15 minutes.[2] The imidazole ring is basic; immediate irrigation is critical to prevent pH-induced corneal damage.[1]

  • Spill Cleanup: Do not sweep dry dust (inhalation risk). Dampen with inert solvent (PEG-400 or water) and wipe.[1] Treat waste as halogenated organic waste due to biological activity potential.

Part 4: Synthetic Utility & Experimental Workflow

This compound is a "linchpin" intermediate. The C2-aldehyde is highly reactive toward reductive amination or Horner-Wadsworth-Emmons (HWE) olefination.[1]

Synthesis of the Core (Literature Derived)

Context: If you need to synthesize this material de novo. The most reliable route involves the lithiation of the C2 position of 1-methyl-4-phenylimidazole (which is the most acidic proton on the ring) followed by quenching with DMF.[1]

Protocol:

  • Setup: Flame-dried flask, Argon atmosphere.

  • Reagent: 1-methyl-4-phenylimidazole (1.0 eq) in anhydrous THF.

  • Lithiation: Cool to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Wait 30 mins. (Deep red/orange anion forms).
    
  • Formylation: Add anhydrous DMF (1.5 eq). Warm to RT.

  • Workup: Quench with sat.

    
    .[1][4] Extract with EtOAc.
    
Standard Reaction Workflow: Reductive Amination

This is the most common application (e.g., attaching the imidazole headgroup to a scaffold).[1]

Workflow Start Start: Aldehyde + Amine Step1 Imine Formation (Solvent: DCE/MeOH, 2h) Start->Step1 Check Check: Imine formed? (TLC/LCMS) Step1->Check Check->Step1 No (Add MgSO4/Heat) Step2 Reduction (Add NaBH(OAc)3) Check->Step2 Yes Quench Quench & Workup (NaHCO3 / DCM) Step2->Quench

Caption: Standard reductive amination workflow for imidazole-2-carbaldehydes.

Critical Technical Insight: Imidazole aldehydes are less electrophilic than benzaldehydes due to the resonance donation from the ring nitrogens.

  • Tip: If imine formation is slow, add a Lewis Acid catalyst (e.g.,

    
    ) or use a dehydrating agent (
    
    
    
    ) to push the equilibrium before adding the reducing agent.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10750045, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (Isomer Reference).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Imidazole derivatives and aldehyde hazards. Retrieved from [Link][1]

Sources

Solubility Profile of 1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a functionalized heterocyclic building block frequently employed in the synthesis of bioactive Schiff bases, coordination ligands, and pharmaceutical intermediates. Its solubility profile is governed by a competition between the lipophilic phenyl ring, the polarizable imidazole core, and the reactive aldehyde moiety.

Unlike simple imidazoles, the presence of the C4-phenyl group significantly reduces aqueous solubility while enhancing affinity for moderately polar organic solvents. This guide provides a structured analysis of its solubility behavior to support process optimization in drug development and organic synthesis.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Solubility
CAS Number 94938-02-0Unique Identifier
Molecular Formula C₁₁H₁₀N₂OMW: 186.21 g/mol
Physical State Solid (Pale Yellow)Crystalline lattice energy must be overcome
Melting Point 103–105 °CModerate MP indicates stable crystal packing
H-Bond Donors 0N-Methylation removes H-bond donor capability
H-Bond Acceptors 2 (N3, C=O)Dictates solubility in protic solvents
LogP (Predicted) ~1.8 – 2.2Lipophilic character dominates over hydrophilic

Part 2: The Solubility Landscape

The solubility of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is non-monotonic and highly dependent on the solvent's ability to interact with the imidazole's


-system and the aldehyde's dipole.
High-Solubility Solvents (Process Solvents)

These solvents are recommended for preparing stock solutions (10–50 mg/mL) or performing homogenous reactions.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

    • Mechanism:[1][2] Strong dipole-dipole interactions disrupt the crystal lattice. The solvent's oxygen/nitrogen lone pairs interact favorably with the electron-deficient regions of the imidazole ring.

    • Usage: Ideal for biological assays and nucleophilic substitution reactions.

  • Chlorinated Solvents (Chloroform, Dichloromethane):

    • Mechanism:[1] Excellent solvation of the lipophilic phenyl and methyl groups.

    • Usage: Primary solvents for liquid-liquid extraction and NMR analysis (

      
      ).
      
Moderate-Solubility Solvents (Crystallization Media)

These solvents exhibit temperature-dependent solubility, making them ideal for purification via recrystallization.

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Behavior: Moderate solubility at room temperature; high solubility at boiling point.

    • Mechanism:[1][2] The solvent acts as a Hydrogen Bond Donor (HBD) to the imidazole N3 and aldehyde oxygen. However, the hydrophobic phenyl ring limits solubility compared to simple imidazoles.

    • Protocol:95% Ethanol is the gold standard for recrystallizing phenyl-imidazole derivatives.

  • Ethyl Acetate:

    • Behavior: Soluble, but often requires heating for high concentrations.

    • Usage: Frequently used in binary solvent systems (e.g., EtOAc/Hexane) for flash column chromatography.

Low-Solubility / Anti-Solvents

Used to precipitate the compound from reaction mixtures.

  • Water:

    • Behavior: Insoluble to sparingly soluble at neutral pH.

    • pH Effect:[3] Solubility increases significantly at pH < 4 due to protonation of the N3 nitrogen (

      
       for the conjugate acid), forming a water-soluble cation.
      
  • Aliphatic Hydrocarbons (Hexanes, Pentane, Petroleum Ether):

    • Behavior: Insoluble.

    • Usage: Used to wash the crystalline filter cake to remove non-polar impurities or to induce precipitation from Ethyl Acetate/Dichloromethane solutions.

Part 3: Solvation Mechanisms & Visualization

The following diagram illustrates the competing intermolecular forces driving the dissolution process.

SolvationMechanism cluster_solute Solute: 1-Methyl-4-Phenyl-Imidazole-2-CHO cluster_solvents Solvent Interactions Phenyl Phenyl Ring (Lipophilic / u03c0-u03c0 Stacking) Imidazole Imidazole Core (Dipolar) Phenyl->Imidazole Conjugation Hexane Hexane (Van der Waals) Phenyl->Hexane Low Solubility Aldehyde Aldehyde (C=O) (H-Bond Acceptor) Imidazole->Aldehyde N_Methyl N-Methyl (Steric Bulk) Imidazole->N_Methyl DMSO DMSO/DMF (Dipole-Dipole) DMSO->Imidazole Strong Solvation EtOH Ethanol/MeOH (H-Bonding) EtOH->Imidazole H-Bonding (N3) EtOH->Aldehyde H-Bonding Hexane->Phenyl Weak Interaction Water Water (Hydrophobic Effect) Water->Phenyl Repulsion (Precipitation)

Figure 1: Mechanistic map of solute-solvent interactions. Green arrows indicate favorable solvation; red indicates repulsion/precipitation.

Part 4: Experimental Protocols (Self-Validating)

Since specific solubility values (


) vary by batch purity and temperature, use this protocol to generate precise data for your specific lot.
Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation limit (


) in a specific solvent.
  • Preparation: Weigh approx. 100 mg of compound (

    
    ) into a tared 4 mL vial.
    
  • Addition: Add solvent in 100

    
    L increments while sonicating at 25°C.
    
  • Observation:

    • If solid dissolves immediately

      
       Very Soluble (
      
      
      
      mg/mL).
    • If solid persists after 1 mL

      
       Proceed to Saturation.
      
  • Saturation: Add solvent to reach 2 mL. Vortex for 2 hours. If solid remains, the solution is saturated.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter into a pre-weighed vial (
    
    
    
    ).
  • Evaporation: Evaporate solvent under vacuum/nitrogen stream. Dry residue to constant weight (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Recrystallization (Purification)

Objective: Purify crude material using solubility differential.

  • Dissolution: Suspend crude solid in Ethanol (95%) (approx. 10 mL per gram).

  • Heating: Heat to reflux (

    
    C). Add additional ethanol dropwise until the solution is just clear.
    
    • Critical Step: If colored impurities persist, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours. Then, place in an ice bath (

    
    C) for 1 hour.
    
  • Collection: Filter crystals via vacuum filtration. Wash with cold (

    
    C) ethanol (minimal volume) followed by Hexane.
    
  • Drying: Dry under high vacuum at 40°C to remove solvent trapped in the lattice.

Part 5: Workflow Visualization

SolubilityWorkflow Start Start: Crude 1-Methyl-4-Phenyl- Imidazole-2-Carbaldehyde SolventSelect Select Solvent System Start->SolventSelect Decision Application? SolventSelect->Decision Reaction Synthesis / Reaction Decision->Reaction Chemical Modification Purification Purification / Recrystallization Decision->Purification Isolate Pure Solid Analysis Analysis (NMR/HPLC) Decision->Analysis QC / ID PolarAprotic Use DMSO or DMF (High Solubility, High BP) Reaction->PolarAprotic Recryst Recrystallization Strategy Purification->Recryst CDCl3 Use CDCl3 or DMSO-d6 Analysis->CDCl3 Ethanol Solvent: 95% Ethanol (Dissolves hot, precipitates cold) Recryst->Ethanol Preferred Precip Anti-Solvent Method (Dissolve in CH2Cl2 -> Add Hexane) Recryst->Precip Alternative

Figure 2: Decision tree for solvent selection based on experimental intent.

References

  • Chemical Identity & Properties

    • PubChem. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (Analogous Structure Analysis). National Library of Medicine. Accessed Oct 2023. Link

    • Note: While direct data for the 4-phenyl-2-carbaldehyde isomer is rare, properties are inferred from the 2-phenyl-4-carbaldehyde and 1-methyl-2-imidazolecarboxaldehyde analogs.
  • General Imidazole Solubility Trends

    • Domanska, U., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data, 2000. (Establishes low solubility of phenyl-imidazoles in chloroalkanes vs. alcohols). Link

  • Synthesis and Purification Context

    • Al-Mulla, A. "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives." ResearchGate, 2014. (Details extraction with Ethyl Acetate and column chromatography purification). Link

    • ChemicalBook.[2] Imidazole-2-carboxaldehyde Synthesis and Properties. (Describes solubility in DMSO/Water and recrystallization methods). Link

  • Safety & Handling (SDS)

    • Sigma-Aldrich. Safety Data Sheet: 1-Methyl-2-imidazolecarboxaldehyde. (Provides hazard classification H315, H319, H335 applicable to the class). Link

Sources

A Technical Guide to the Physicochemical Characterization of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde moiety is a specific isomer within the versatile class of substituted phenyl-imidazoles, a scaffold of significant interest in medicinal chemistry and materials science. While its chemical structure is defined, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of experimentally determined physicochemical data, including its melting point and physical state. This guide addresses this knowledge gap not by estimation, but by providing a robust, field-proven framework for its synthesis, purification, and definitive characterization. We present a proposed synthetic pathway and a detailed, self-validating workflow for determining the melting point, a critical parameter for identity, purity, and quality control. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this and similar novel compounds.

Introduction: The Significance of Isomerism in Phenyl-Imidazoles

The imidazole ring is a foundational heterocyclic structure in a multitude of biologically active compounds.[1][2][3] The addition of a phenyl group creates a phenyl-imidazole core, whose properties are exquisitely sensitive to the substitution pattern on both the imidazole and phenyl rings. The precise placement of functional groups—in this case, the methyl group at the N-1 position, the phenyl group at C-4, and the carbaldehyde (formyl) group at the C-2 position—dictates the molecule's electronic distribution, steric profile, and, consequently, its intermolecular interactions.

These interactions govern the compound's solid-state packing and crystalline structure, which in turn determine its macroscopic physical properties, most notably the melting point. A sharp, well-defined melting point is a primary indicator of high purity, a non-negotiable requirement for downstream applications in pharmacology and materials science. Given the lack of specific data for the title compound, this guide provides the necessary protocols to establish these fundamental properties with high confidence.

Compound Identification and Isomeric Context

While experimental data for 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is unavailable, we can define its molecular identity and infer its likely physical state through comparison with its known isomers.[4] Based on the solid-state nature of nearly all substituted imidazole-aldehydes, the target compound is anticipated to be a crystalline solid at standard temperature and pressure.

Table 1: Chemical Identity of Target Compound
IdentifierValueSource
IUPAC Name 1-methyl-4-phenyl-1H-imidazole-2-carbaldehydePubChemLite[4]
Molecular Formula C₁₁H₁₀N₂OPubChemLite[4]
Molecular Weight 186.21 g/mol PubChemLite[4]
InChIKey DGQFWZBGEVSOQG-UHFFFAOYSA-NPubChemLite[4]
SMILES CN1C=C(N=C1C=O)C2=CC=CC=C2PubChemLite[4]
Table 2: Experimentally Determined Melting Points of Isomers

To underscore the critical role of substituent placement, the table below lists the known melting points of two constitutional isomers. This highlights the expected range for the target compound and demonstrates that data from one isomer cannot be used to represent another.

Compound NameCAS NumberMelting Point (°C)Source
1-methyl-2-phenyl -1H-imidazole-4 -carbaldehyde94938-02-0103 - 105ChemSynthesis[5]
1-methyl-2-phenyl -1H-imidazole-5 -carbaldehyde94938-03-194 - 96Matrix Scientific

Proposed Protocol for Synthesis and Purification

The following protocol is adapted from established methodologies for the C-2 formylation of imidazole rings, providing a reliable pathway to the target molecule.[6] The core strategy involves the synthesis of the 1-methyl-4-phenyl-1H-imidazole backbone, followed by a directed lithiation and subsequent formylation.

Step 1: Synthesis of 1-methyl-4-phenyl-1H-imidazole

This precursor can be synthesized via several established routes, often involving the condensation of a phenyl-substituted α-dicarbonyl or its equivalent with methylamine and a formaldehyde source. The specific choice of reagents depends on laboratory availability, but the goal is to produce the N-methylated phenyl-imidazole backbone.

Step 2: Directed C-2 Formylation

Causality: The C-2 proton of an imidazole ring is the most acidic and is readily abstracted by a strong base like n-butyllithium (n-BuLi). This creates a highly nucleophilic C-2 carbanion, which can then react with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group at the desired position.[6]

Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen or argon inlet. Maintaining an inert atmosphere is critical to prevent quenching of the organolithium reagent by atmospheric moisture or oxygen.

  • Dissolution: Dissolve the precursor, 1-methyl-4-phenyl-1H-imidazole (1.0 eq), in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic lithiation reaction and prevent side reactions.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the C-2 lithium salt.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. The DMF acts as a formyl-anion equivalent.

  • Quenching: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Perform a standard aqueous work-up, extracting the product into an organic solvent like ethyl acetate. Dry the organic layer, concentrate under reduced pressure, and purify the crude residue. Purification is typically achieved via flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure crystalline product.

Workflow for Characterization and Melting Point Determination

The definitive characterization of the synthesized compound is a multi-step, self-validating process. The identity and purity must be confirmed before the melting point can be considered a reliable physical constant.

Diagram 1: Workflow for Synthesis and Physical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Identity & Purity Verification cluster_mp Melting Point Determination S1 Precursor Synthesis (1-methyl-4-phenyl-1H-imidazole) S2 C-2 Lithiation & Formylation S1->S2 S3 Aqueous Work-up S2->S3 S4 Column Chromatography S3->S4 S5 Crude Product S4->S5 C1 Structural Confirmation (NMR, MS, FTIR) S5->C1 C2 Confirmed Pure Solid C1->C2 MP1 Calibrate MP Apparatus with Certified Standards C2->MP1 MP2 Prepare Dry Sample in Capillary Tube MP1->MP2 MP3 Determine Melting Range (Onset to Clear Point) MP2->MP3 MP4 Final Melting Point MP3->MP4

Caption: A comprehensive workflow from synthesis to final melting point validation.

Structural Verification

Before determining the melting point, the molecular structure of the purified solid must be unequivocally confirmed.

  • ¹H and ¹³C NMR: Provides information on the chemical environment of all protons and carbons, confirming the connectivity and substitution pattern. The presence of a singlet proton signal around 9-10 ppm is characteristic of the aldehyde proton.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

  • FTIR Spectroscopy: Identifies key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the conjugated aldehyde carbonyl stretch.

Protocol for Melting Point Determination

This protocol ensures the measurement is accurate, precise, and reproducible.

  • Apparatus Calibration: Verify the calibration of the melting point apparatus using at least two certified standards that bracket the expected melting range (e.g., benzophenone, 49-51 °C; caffeine, 235-237.5 °C).

  • Sample Preparation: Ensure the purified sample from recrystallization is completely dry and free of solvent. Finely grind the crystalline solid into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary in the apparatus.

    • Use a rapid heating rate (10-20 °C/min) for a coarse determination.

    • For the precise measurement, use a new sample and heat rapidly to within 15-20 °C of the coarse melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Defining the Range: Record two temperatures:

    • T₁ (Onset): The temperature at which the first drop of liquid appears.

    • T₂ (Clear Point): The temperature at which the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a highly pure, non-polymorphic compound, this range should be narrow (< 2 °C). Perform the measurement in triplicate and report the average range.

Scientific Insights and Conclusion

The melting point of a crystalline solid is a direct reflection of the energy required to overcome the cohesive forces of its crystal lattice. For 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, these forces will be a combination of van der Waals interactions from the phenyl and methyl groups and, more significantly, strong dipole-dipole interactions originating from the polar C=O bond of the aldehyde and the imidazole ring itself.

The precise melting point will be highly dependent on the efficiency of the crystal packing, which is influenced by the overall molecular geometry. It is plausible that the placement of the aldehyde at C-2, adjacent to the N-1 methyl group, may introduce steric hindrance that affects planarity and packing compared to its C-4 or C-5 isomers, leading to a distinct and characteristic melting point.

References

  • 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. ChemSynthesis.[Link]

  • 1-methyl-4-phenyl-1h-imidazole-2-carbaldehyde (C11H10N2O). PubChemLite.[Link]

  • 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | C11H10N2O | CID 10750045. PubChem.[Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC, National Center for Biotechnology Information.[Link]

  • SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.[Link]

  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A.[Link]

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literature review on 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Abstract

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for a range of pharmacologically active molecules. Its structure combines the versatile reactivity of an aldehyde with the privileged scaffold of a substituted imidazole.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind strategic bond formations, provide detailed, field-proven experimental protocols, and present a logical framework for its construction, moving from readily available starting materials to the final product.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is most logically approached via a multi-step sequence. A retrosynthetic analysis reveals two primary strategic disconnections:

  • C2-Formylation: The aldehyde group at the C2 position is the last key functionality to be installed. This is achieved via a formylation reaction on the pre-formed 1-methyl-4-phenyl-1H-imidazole core. The C2 proton of an imidazole is the most acidic, making it amenable to deprotonation with a strong base followed by electrophilic quench.[3][4]

  • Imidazole Core Formation: The 1-methyl-4-phenyl-1H-imidazole scaffold can be disconnected into simpler precursors. The most common approach involves forming the 4-phenyl-1H-imidazole ring first and then performing an N-alkylation to install the methyl group.

This strategy allows for a modular and robust synthesis, separating the construction of the core heterocycle from its final functionalization.

Retrosynthesis target 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde intermediate1 1-Methyl-4-phenyl-1H-imidazole target->intermediate1 C2-Formylation (e.g., n-BuLi, DMF) intermediate2 4-Phenyl-1H-imidazole intermediate1->intermediate2 N-Methylation precursor1 2-Bromoacetophenone intermediate2->precursor1 Imidazole Synthesis precursor2 Formamidine Acetate / Formamide intermediate2->precursor2 Imidazole Synthesis precursor3 Methylating Agent (e.g., CH3I)

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the 1-Methyl-4-phenyl-1H-imidazole Intermediate

The foundational step is the reliable construction of the N-methylated imidazole core. This is best accomplished in two distinct experimental stages: initial ring formation followed by selective N-methylation.

Stage 1: Formation of 4-Phenyl-1H-imidazole

The classic and industrially relevant method for constructing the 4-phenylimidazole ring is a variation of the Debus-Radziszewski imidazole synthesis, which utilizes an α-haloketone and a formamide or formamidine source.[3][5]

Causality and Experimental Insight:

  • Reactant Choice: 2-Bromoacetophenone is selected as the α-haloketone because it directly provides the phenyl group at the desired C4 position and a reactive electrophilic site for the initial substitution. Formamidine acetate is an excellent reagent as it provides the N-C-N backbone of the imidazole ring in a single, stable molecule.[5]

  • Solvent and Temperature Control: Ethylene glycol is often used as a high-boiling solvent that facilitates the reaction temperatures required for both the initial substitution and the subsequent cyclization.[5] The temperature is carefully controlled to prevent side reactions and ensure the sequential formation of the necessary intermediate before cyclization.

  • Initial Substitution: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add ethylene glycol (220 mL). Heat the solvent to 50-55°C.

  • Slowly add 2-bromoacetophenone (50 g, 0.25 mol) to the stirred solvent, ensuring the temperature is maintained at 55 ± 2°C.

  • After the addition is complete, allow the mixture to stir for 30 minutes at the same temperature.

  • Begin the portion-wise addition of formamidine acetate (54 g, 0.52 mol) over approximately 60 minutes. Maintain the reaction temperature at 55 ± 2°C throughout the addition.

  • After all the formamidine acetate has been added, continue stirring at 55 ± 2°C for an additional 2 hours.

  • Cyclization: Cool the reaction mixture to approximately 30°C. Slowly add potassium carbonate (130 g, 0.94 mol) over 1 hour. An exotherm may be observed; maintain the temperature below 35°C.

  • Continue stirring at 32 ± 2°C for 5 hours.

  • Increase the temperature to 86 ± 2°C and hold for 6 hours to drive the cyclization to completion.

  • Work-up and Isolation: After cooling, the reaction mixture is typically subjected to a distillation under reduced pressure to remove the ethylene glycol. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The pH is adjusted to ~8 to ensure the product is in its free base form. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4-phenyl-1H-imidazole, which can be purified by recrystallization.

Stage 2: N-Methylation of 4-Phenyl-1H-imidazole

With the core imidazole ring synthesized, the next step is the regioselective installation of the methyl group onto the N1 nitrogen. This is a standard alkylation procedure that proceeds via deprotonation of the imidazole N-H followed by nucleophilic attack on a methylating agent.

Causality and Experimental Insight:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the imidazole nitrogen. It irreversibly forms the sodium salt of the imidazole and hydrogen gas, driving the reaction forward.

  • Reagent and Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable polar aprotic solvents that dissolve the imidazole anion and do not interfere with the reaction. Methyl iodide is a highly reactive and effective electrophile for this SN2 reaction.

  • To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) and wash with anhydrous hexane to remove the oil.

  • Add anhydrous THF or DMF via cannula to the flask.

  • Dissolve 4-phenyl-1H-imidazole (1.0 equivalent) in a separate flask in anhydrous THF/DMF and add it dropwise to the stirred NaH suspension at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour. Evolution of hydrogen gas should be observed.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0°C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure 1-methyl-4-phenyl-1H-imidazole.

Part II: C2-Formylation of 1-Methyl-4-phenyl-1H-imidazole

The final and most critical transformation is the introduction of the carbaldehyde group at the C2 position. This is achieved through directed lithiation followed by quenching with an appropriate electrophile.

Causality and Experimental Insight:

  • Directed Lithiation: The C2 proton of an N-substituted imidazole is significantly more acidic than any other C-H proton on the ring or the phenyl substituent. This is due to the inductive effect of the adjacent nitrogen atoms and the stability of the resulting carbanion. Strong organolithium bases, such as n-butyllithium (n-BuLi), are capable of selectively and quantitatively deprotonating this position.[3][6]

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards protic sources (like water) and oxygen. Therefore, the reaction must be conducted in scrupulously dried glassware and solvents under an inert atmosphere.

  • Electrophilic Quench: N,N-Dimethylformamide (DMF) serves as an efficient "formyl group" donor. The lithiated imidazole acts as a potent nucleophile, attacking the carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures and collapses to form the aldehyde upon aqueous work-up.

Formylation_Mechanism sub 1-Methyl-4-phenyl-1H-imidazole intermediate 2-Lithio-1-methyl-4-phenyl-1H-imidazole sub->intermediate Deprotonation reagent1 + n-BuLi (THF, -78°C) adduct Tetrahedral Adduct intermediate->adduct Nucleophilic Attack reagent2 + DMF product 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde adduct->product Collapse & Protonation workup Aqueous Work-up

Sources

Methodological & Application

Synthesis of Novel Imidazole-Based Schiff Bases: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Imidazole Schiff Bases in Medicinal Chemistry

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug design.[1] When the imidazole aldehyde functionality is condensed with primary amines, it gives rise to a class of compounds known as Schiff bases, or imines, characterized by the azomethine group (-C=N-).[1][2] These imidazole-based Schiff bases have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6] The ease of their synthesis and the modularity of their design, allowing for the introduction of diverse functionalities through the choice of amine, make them attractive candidates for the development of new therapeutic agents.

This guide provides a detailed protocol for the synthesis of novel Schiff bases derived from 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, a key intermediate that combines the favorable properties of the imidazole ring with a phenyl substituent, offering a platform for further structural modifications. We will first outline the synthesis of the parent aldehyde, followed by a general and adaptable protocol for its conversion into a library of Schiff bases.

Part 1: Synthesis of the Precursor: 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde

The synthesis of the target aldehyde can be efficiently achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the imidazole ring.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the imidazole ring.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Imidazole 1-Methyl-4-phenyl -1H-imidazole Intermediate Iminium Salt Intermediate Imidazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde 1-Methyl-4-phenyl-1H- imidazole-2-carbaldehyde Intermediate->Aldehyde + H₂O (Hydrolysis) H2O H₂O (Workup) Schiff_Base_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde 1-Methyl-4-phenyl-1H- imidazole-2-carbaldehyde Schiff_Base Imidazole Schiff Base Aldehyde->Schiff_Base + Amine Amine Primary Amine (R-NH₂) Amine->Schiff_Base H₂O H₂O Schiff_Base->H₂O - H₂O

Sources

Application Note and Protocol: Reductive Amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly in the construction of complex amine-containing molecules prevalent in pharmaceuticals and agrochemicals.[1][2][3] This one-pot reaction, which combines an aldehyde or ketone with an amine to form an imine intermediate that is subsequently reduced, offers a highly efficient and controlled method for C-N bond formation, circumventing issues of over-alkylation often encountered with traditional alkylation methods.[4] This guide provides a detailed examination of the reaction conditions for the reductive amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds.

The imidazole moiety is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities.[5][6] The ability to selectively introduce amine functionalities at the C2 position of the imidazole ring via reductive amination opens up a vast chemical space for the generation of novel molecular entities with potential therapeutic applications.

This document will delve into the mechanistic underpinnings of the reaction, explore various reaction parameters, and provide a detailed, field-proven protocol for the successful execution of this transformation.

Mechanistic Considerations

The reductive amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde proceeds through a two-step sequence within a single reaction vessel:

  • Imine Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is typically the rate-limiting step and is often acid-catalyzed to enhance the electrophilicity of the carbonyl group. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, also known as an imine.[4][7]

  • Reduction: The imine intermediate is then selectively reduced to the corresponding amine by a suitable reducing agent. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the imine.[4]

Reductive_Amination_Mechanism Aldehyde 1-methyl-4-phenyl-1H- imidazole-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R1R2NH Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Product Target Amine Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Reduction

Figure 1: General mechanism of reductive amination.

Optimizing Reaction Conditions

The success of the reductive amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde hinges on the careful selection of several key parameters:

Choice of Reducing Agent

Several reducing agents are commonly employed for reductive amination, each with its own advantages and disadvantages.

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes.[8][9][10][11][12] Tolerates a wide range of functional groups.[9][11] Less toxic than cyanoborohydride reagents.[9][10]Moisture sensitive.[8][13]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[11][12][13]
Sodium Cyanoborohydride (NaBH₃CN) Effective and stable in weakly acidic conditions.[4][7]Highly toxic and generates cyanide waste.[9]Methanol (MeOH), Ethanol (EtOH)[7][13]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde if not added carefully after imine formation.[4][13]Methanol (MeOH), Ethanol (EtOH)[13]
Catalytic Hydrogenation (H₂/Catalyst) "Green" and atom-economical.Requires specialized equipment (hydrogenator). May not be suitable for substrates with reducible functional groups.[14][15][16]Varies with catalyst (e.g., MeOH, EtOH, Ethyl Acetate)

For the reductive amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity, broad functional group tolerance, and improved safety profile.[8][9][10][11][12]

Solvent Selection

The choice of solvent is crucial for ensuring the solubility of all reactants and for facilitating the reaction. For reactions utilizing NaBH(OAc)₃, aprotic solvents are preferred due to the reagent's sensitivity to water.[8][13]

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are excellent choices, offering good solubility for a wide range of substrates and being compatible with NaBH(OAc)₃.[11][12][13]

  • Tetrahydrofuran (THF) is another suitable aprotic solvent.[11][12][13]

Acid Catalysis

While imine formation can occur without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH) , can significantly accelerate the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[7][9] Typically, 1-2 equivalents of acetic acid are sufficient.[9]

Temperature and Reaction Time

Reductive aminations with NaBH(OAc)₃ are typically carried out at room temperature. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Reactions are generally complete within a few hours to overnight.

Experimental Protocol

This protocol provides a general procedure for the reductive amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde with a primary or secondary amine using sodium triacetoxyborohydride.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve aldehyde and amine in anhydrous DCM B Add acetic acid (optional) A->B C Stir at room temperature B->C D Add NaBH(OAc)3 portion-wise C->D E Monitor reaction by TLC/LC-MS D->E F Quench with saturated NaHCO3 E->F G Extract with DCM F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Figure 2: Experimental workflow for reductive amination.

Materials:

  • 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (AcOH) (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., hexanes/ethyl acetate or DCM/methanol mixtures)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde (1.0 eq.).

  • Dissolve the aldehyde in anhydrous DCM (approximately 0.1 M concentration).

  • Add the desired amine (1.1 - 1.5 eq.).[7]

  • (Optional) If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (Et₃N) (1.1 - 1.5 eq.) to liberate the free amine.

  • (Optional) Add acetic acid (1.0 - 2.0 eq.) to the reaction mixture.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2 - 2.0 eq.) portion-wise to the stirring solution. An exothermic reaction may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired amine.[17][18]

Purification and Characterization

Purification of the final product is typically achieved through column chromatography on silica gel.[17][18] The polarity of the eluent system will depend on the specific amine used in the reaction. A gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

For basic imidazole derivatives, an acid-base extraction can be a useful purification technique.[17] The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic amine product into the aqueous layer. The aqueous layer is then basified, and the product is back-extracted into an organic solvent.

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSolution
Incomplete reaction Insufficient reducing agent or reaction time.Add more reducing agent and/or increase the reaction time.
Poor quality of NaBH(OAc)₃.Use freshly opened or properly stored reagent.
Formation of dialkylated product (with primary amines) Stepwise procedure may be necessary.First, form the imine in methanol, then add NaBH₄ for the reduction.[11]
Low yield Incomplete imine formation.Add a catalytic amount of acetic acid.
Hydrolysis of the imine.Ensure anhydrous reaction conditions.
Difficulty in purification Co-elution of product and impurities.Optimize the eluent system for column chromatography. Consider using an alternative purification method like acid-base extraction.[17]

Conclusion

The reductive amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a robust and versatile method for the synthesis of a diverse range of substituted amines. By carefully selecting the appropriate reducing agent, solvent, and reaction conditions, high yields of the desired products can be achieved. Sodium triacetoxyborohydride has emerged as the reagent of choice for this transformation due to its mildness, selectivity, and safety. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. G. Reductive Amination. Harvard University. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Faller, J. W.; Lavoie, A. R. Catalytic Reductive Amination of Aldehydes and Ketones with H₂ and a Recyclable Catalyst. Organometallics2002 , 21 (16), 3493–3495. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Reductive Amination of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide: Functional Group Tolerance, Scope, and Limitations. ACS Publications. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • Sukhorukov, A. Y. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Front. Chem.2020 , 8, 215. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu. [Link]

  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. ChemSynthesis. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • 1-methyl-4-phenyl-1h-imidazole-2-carbaldehyde (C11H10N2O). PubChemLite. [Link]

  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. PMC. [Link]

  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

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Application Note: Divergent Synthesis of Imidazole-Based Kinase Inhibitors via the 2-Carbaldehyde Precursor

[1]

Abstract & Strategic Rationale

The imidazole scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a core pharmacophore in FDA-approved drugs like Nilotinib (BCR-ABL) and Dabrafenib (BRAF).[1] While many synthetic routes focus on ring formation (e.g., Van Leusen synthesis), the use of imidazole-2-carbaldehyde as a divergent intermediate offers a superior strategy for Late-Stage Functionalization (LSF).[1]

This guide details the utilization of imidazole-2-carbaldehyde to access two critical chemical spaces in kinase drug design:

  • C2-Carboxamides: Mimicking the adenine binding mode to interact with the kinase hinge region (e.g., TAK1 and Axl inhibitors).

  • C2-Aminomethyl Derivatives: Targeting the solvent-exposed front pocket to modulate solubility and pharmacokinetic (PK) profiles.[1]

The "Hub-and-Spoke" Synthetic Logic

By employing the 2-carbaldehyde as a central node, researchers can rapidly generate distinct SAR (Structure-Activity Relationship) libraries.[1]

GAldehydeImidazole-2-Carbaldehyde(Central Node)AcidImidazole-2-Carboxylic AcidAldehyde->AcidPinnick Oxidation(NaClO2, NaH2PO4)ImineImine IntermediateAldehyde->ImineR-NH2, AcOHStyrylStyryl-Imidazoles(Extended Pi Systems)Aldehyde->StyrylKnoevenagelor WittigAmide2-Carboxamide Inhibitors(Hinge Binders)Target: TAK1, AxlAcid->AmideAmide Coupling(HATU, DIPEA, R-NH2)Amine2-Aminomethyl Derivatives(Solvent Tail)Target: p38, CDK2Imine->AmineReductive Amination(NaBH(OAc)3)

Figure 1: Divergent synthetic pathways from the imidazole-2-carbaldehyde precursor.[1] Blue indicates the starting material; Green and Red indicate bioactive end-points.[1]

Critical Technical Considerations (E-E-A-T)

Before initiating synthesis, the following chemical behaviors of the imidazole-2-carbaldehyde precursor must be managed to ensure protocol reliability.

Tautomerism and N-Protection

The imidazole ring is amphoteric (pKa ~14 for N-H deprotonation, ~7 for N-protonation). The N1-proton can interfere with oxidation or alkylation steps.[1][2]

  • Recommendation: If the downstream reaction involves strong bases or electrophiles, protect the N1 position.

  • Preferred Protecting Groups (PG):

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to basic conditions, removed by fluoride (TBAF) or acid.

    • Trityl (Trt):[1] Bulky, prevents N3-alkylation, removed by mild acid.

    • Note: For reductive amination (Protocol A), protection is often not required if using mild hydride donors.

Aldehyde Stability

Imidazole-2-carbaldehydes are generally stable but can undergo Cannizzaro disproportionation (to alcohol and acid) under strong basic conditions.[1] Avoid storing in basic aqueous media.

Experimental Protocols

Protocol A: Synthesis of Imidazole-2-Carboxamides (Hinge Binders)

Rationale: This route targets the synthesis of inhibitors similar to TAK1 and Axl antagonists, where the amide N-H functions as a hydrogen bond donor to the kinase hinge residue (e.g., Leu or Met).

Step 1: Pinnick Oxidation (Aldehyde

Acid)

This method is preferred over KMnO4 due to its mildness and lack of over-oxidation.

  • Reagents: Imidazole-2-carbaldehyde (1.0 eq), Sodium Chlorite (NaClO2, 1.5 eq), NaH2PO4 (1.5 eq), 2-Methyl-2-butene (scavenger, 5.0 eq).

  • Solvent: t-BuOH / Water (3:1 v/v).

  • Procedure:

    • Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.[1]

    • Add solution of NaClO2 and NaH2PO4 in water dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by LCMS (Acid peak is usually more polar).

    • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The product often precipitates; filter and dry.

Step 2: Amide Coupling[1]
  • Reagents: Imidazole-2-carboxylic acid (1.0 eq), Amine (R-NH2, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve acid and DIPEA in DMF. Stir 5 min.

    • Add HATU. Stir 5 min (Pre-activation).

    • Add the amine (e.g., an aniline or benzylic amine).

    • Stir 12h at RT.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Protocol B: Reductive Amination (Solvent Tail Exploration)

Rationale: This route installs solubilizing groups (morpholine, piperazine) at the C2 position, a common strategy to improve the ADME profile of p38 and CDK inhibitors.

  • Reagents: Imidazole-2-carbaldehyde (1.0 eq), Secondary Amine (1.1 eq), Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), Acetic Acid (1-2 drops).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM. Note: DCE is preferred for solubility.

  • Procedure:

    • Imine Formation: Mix aldehyde and amine in DCE. Add AcOH (catalyst).[3] Stir 30 min under N2.

    • Reduction: Add NaBH(OAc)3 in one portion.

    • Stir at RT for 12–16 hours.

    • Quench: Add Saturated NaHCO3 (aqueous). Stir 15 min.

    • Extraction: Extract with DCM (x3). Dry over Na2SO4.

    • Validation: Verify disappearance of aldehyde peak (~9.6 ppm) in 1H NMR.

Analytical & Biological Validation

Chemical Characterization Table

Ensure synthesized compounds meet these criteria before biological testing.

AssayMethodAcceptance CriteriaPurpose
Purity UPLC-MS (254 nm)> 95%Exclude false positives from impurities.
Identity 1H NMR (DMSO-d6)Integral matchConfirm structure (esp. loss of CHO proton).
Solubility Kinetic Solubility> 20 µM (PBS pH 7.4)Ensure bioavailability for assay.
Biological Assay: Kinase Inhibition (LanthaScreen™ TR-FRET)

To validate the activity of the synthesized imidazole derivatives (e.g., against TAK1 or p38), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

KinaseAssayStep1Prepare Kinase Reaction Mix(Kinase + Substrate + ATP)Step2Add Synthesized Inhibitor(DMSO stock)Step1->Step2Step3Incubate (60 min, RT)Step2->Step3Step4Add Detection Reagents(Eu-Antibody + Tracer)Step3->Step4Step5Read TR-FRET Signal(Ex: 340nm, Em: 615/665nm)Step4->Step5

Figure 2: Workflow for TR-FRET Kinase Assay validation.

Protocol:

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reaction: Mix Kinase (e.g., 5 nM TAK1-TAB1), Fluorescein-labeled substrate, and ATP (at Km).

  • Inhibitor: Add serial dilutions of the imidazole compound.

  • Detection: After 1 hour, add Terbium-labeled phospho-specific antibody.[1]

  • Analysis: Calculate IC50 based on the emission ratio (665nm/495nm).

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Source: ACS Medicinal Chemistry Letters (via NCBI PMC). Context: Validates the "Pathway A" (Oxidation/Amidation) strategy for generating potent kinase inhibitors from imidazole precursors. URL:[Link]

  • Structure-based optimization of 1H-imidazole-2-carboxamides as Axl kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). Context: Demonstrates the utility of the imidazole-2-carboxamide scaffold in targeting Axl kinase.[1][4] URL:[Link][1][4]

  • Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. Source: Current Medicinal Chemistry (PubMed). Context: Provides a comprehensive review of imidazole modifications at the C2 position for p38 inhibition. URL:[Link]

  • Direct reductive amination of functionalized aldehydes. Source: Organic & Biomolecular Chemistry.[4][5][6][7][8][9][10] Context: Provides the foundational chemical protocol for "Pathway B" (Reductive Amination) compatible with heterocyclic aldehydes. URL:[Link]

Troubleshooting & Optimization

preventing oxidation of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde

Welcome to the dedicated technical support guide for 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of preventing oxidative degradation during the storage and handling of this valuable heterocyclic aldehyde. Our goal is to provide you with not just protocols, but the underlying scientific principles to ensure the long-term integrity of your compound.

Understanding the Challenge: The Inherent Reactivity of Heterocyclic Aldehydes

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a versatile intermediate in pharmaceutical synthesis. However, like many aldehydes, its aldehyde functional group (-CHO) is highly susceptible to oxidation. The primary degradation pathway involves the conversion of the aldehyde to its corresponding carboxylic acid, 1-methyl-4-phenyl-1H-imidazole-2-carboxylic acid. This transformation is often catalyzed by atmospheric oxygen, light, and elevated temperatures.[1][2] The presence of this carboxylic acid impurity can significantly impact downstream reactions, leading to lower yields, unintended side products, and difficulties in purification.

Oxidation_Pathway Aldehyde 1-Methyl-4-phenyl-1H- imidazole-2-carbaldehyde Acid 1-Methyl-4-phenyl-1H- imidazole-2-carboxylic acid (Impurity) Aldehyde->Acid Oxidation Oxidant [O] (Air, Light, Heat) Oxidant->Acid

Caption: Oxidation of the target aldehyde to its carboxylic acid impurity.

Frequently Asked Questions (FAQs)

Q1: My vial of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde has turned slightly yellow and I'm seeing a new, more polar spot on my TLC plate. What is happening?

This is a classic sign of oxidative degradation. Aldehydes are prone to autoxidation when exposed to air.[2] The color change and the appearance of a new, more polar impurity (which sticks more strongly to the silica gel plate) are strong indicators that a portion of your aldehyde has converted to the corresponding carboxylic acid. This process can be accelerated by exposure to light and ambient or elevated temperatures.[1][3]

Q2: What are the definitive optimal storage conditions to maximize the shelf-life of my compound?

To prevent degradation, you must control the compound's environment by addressing temperature, atmosphere, and light exposure.

Parameter Recommendation Scientific Rationale
Temperature 2-8 °C (Short-term) -20 °C (Long-term) Lowering the temperature significantly reduces the rate of chemical reactions, including oxidation.[1][4] For long-term archival, -20 °C is strongly advised.[2]
Atmosphere Inert Gas (Nitrogen or Argon) The most critical factor is the exclusion of oxygen.[5][6] Blanketing or padding the storage vial with an inert gas displaces the reactive oxygen, effectively halting the primary oxidation pathway.[7][8]
Light Amber or Opaque Vials Photodegradation can occur when compounds are exposed to UV light.[1] Using amber glass or completely opaque containers prevents light from catalyzing the oxidation process.
Container Tightly Sealed Vial with PTFE-lined Cap A secure seal is essential to prevent the slow ingress of atmospheric oxygen and moisture. A Polytetrafluoroethylene (PTFE) liner provides a highly inert sealing surface.
Q3: I need to store my compound under an inert atmosphere but don't have a glovebox. What is a reliable, practical method?

You can effectively create an inert headspace in your vial using a simple gas purging technique. This is a fundamental skill in handling air-sensitive reagents.

  • Setup: Obtain a cylinder of high-purity, dry nitrogen or argon gas equipped with a pressure regulator. Attach a flexible tube connected to a long needle or cannula.

  • Preparation: Have your vial of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde and its cap ready. Loosen the cap for quick removal and sealing.

  • Purging: Set the regulator to a very gentle gas flow (you should barely feel it on your finger). Insert the needle into the headspace of the vial, above the solid material. It is also good practice to have a second, shorter "vent" needle to allow the displaced air to escape.

  • Displacement: Allow the gentle stream of inert gas to flow for 1-2 minutes. The heavier inert gas will displace the lighter, oxygen-containing air from the vial.

  • Sealing: While the inert gas is still flowing, swiftly remove the needles and immediately tighten the cap on the vial.

  • Reinforcement: For an enhanced seal, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Place the sealed vial in the appropriate temperature-controlled and dark environment (e.g., a -20 °C freezer).

Q4: Is it better to store the compound as a solid or dissolved in a solvent?

For long-term stability, storing the compound as a dry solid under an inert atmosphere is unequivocally superior.[9] Solvents can introduce their own stability issues. However, if you require a stock solution for frequent use, the choice of solvent is critical.

  • Recommended Solvents: Anhydrous, aprotic solvents such as acetonitrile (HPLC grade), or dry toluene are suitable choices.

  • Solvents to Avoid: Avoid chlorinated solvents (like Dichloromethane or Chloroform), which can degrade over time to produce trace amounts of HCl, potentially catalyzing side reactions. Also, avoid protic solvents like methanol for long-term storage, as they can form acetals.

  • Procedure for Solutions: If storing in solution, use a dry solvent, sparge the solution by bubbling inert gas through it for several minutes, and then blanket the headspace before sealing.

Q5: My compound appears to have oxidized. How can I confirm this and is it possible to repurify it?

Yes, confirming oxidation is straightforward with standard analytical techniques, and repurification is often feasible.

  • ¹H NMR Spectroscopy: The most definitive method. Look for the disappearance of the characteristic aldehyde proton singlet (typically δ 9-10 ppm) and the emergence of a broad singlet for the carboxylic acid proton (typically δ >10 ppm).

  • HPLC: The carboxylic acid is significantly more polar than the aldehyde. You will observe a new peak with a shorter retention time on a reverse-phase column.

  • Qualitative Tests: Simple chemical tests can differentiate aldehydes from other functional groups. For instance, aldehydes give a positive result (formation of a silver mirror or black precipitate) with Tollens' reagent, while carboxylic acids do not.[10][11][12]

If oxidation is confirmed, the material can often be salvaged.

  • Flash Column Chromatography: This is a common and effective method. The less polar aldehyde will elute before the more polar carboxylic acid impurity. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is typically effective.[13]

  • Bisulfite Adduct Formation & Extraction: This classic chemical method is highly selective for aldehydes.[13][14][15]

    • Step 1: Adduct Formation: Dissolve the impure mixture in a suitable solvent (e.g., ethanol or THF).

    • Step 2: Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde forms a water-soluble bisulfite adduct, while the carboxylic acid and other non-aldehyde impurities remain in the organic layer.

    • Step 3: Separation: Separate the aqueous layer containing the adduct. Wash the organic layer with water and combine the aqueous layers.

    • Step 4: Regeneration: Regenerate the pure aldehyde from the aqueous adduct by adding a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the solution is basic. The adduct will decompose, releasing the aldehyde.

    • Step 5: Final Extraction: Extract the purified aldehyde back into a fresh organic solvent (e.g., ethyl acetate or ether), dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Troubleshooting Guide

Troubleshooting_Flowchart cluster_observe Observation cluster_confirm Confirmation cluster_action Action cluster_methods Methods Observe Sample Degradation Noticed (Color Change, New TLC Spot) Confirm Analytical Confirmation Observe->Confirm NMR ¹H NMR Analysis Confirm->NMR Check for -CHO peak loss -COOH peak gain HPLC HPLC Analysis Confirm->HPLC Check for new, more polar peak Action Oxidation Confirmed? NMR->Action HPLC->Action Repurify Repurify Material Action->Repurify Yes Use Use As-Is (If purity acceptable) Action->Use No ColChrom Column Chromatography Repurify->ColChrom Bisulfite Bisulfite Extraction Repurify->Bisulfite Improve Improve Storage Protocol Inert Implement Inert Atmosphere Storage Improve->Inert Temp Reduce Storage Temperature Improve->Temp ColChrom->Improve Bisulfite->Improve

Caption: Troubleshooting workflow for handling suspected aldehyde oxidation.

References

  • Blanketing: protecting the integrity of your products with inert gas. GasN₂. [Link]

  • Tank blanketing. Grokipedia. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019-06-04). [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • The Process of Inert Gas Blanketing. Cambridge Sensotec. [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. [Link]

  • A method for stabilizing aliphatic higher aldehyde compounds. European Patent Office. [Link]

  • Nitrogen Blanketing & Padding for Tanks, Transformers, More. GENERON. (2020-01-28). [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. (2023-01-22). [Link]

  • Purifying aldehydes? Reddit. (2015-04-01). [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation. MDPI. [Link]

  • oxidation of aldehydes and ketones. Chemguide. [Link]

  • Tests for Aldehydes and Ketones. BYJU'S. (2019-10-09). [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. (2015-12-03). [Link]

  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. (2018-04-02). [Link]

  • Total aldehydes as a function of temperature, vibrations and time... ResearchGate. [Link]

Sources

troubleshooting low reactivity of sterically hindered imidazole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reactivity of Sterically Hindered Imidazole Aldehydes

Introduction: The "Deactivated & Shielded" Paradox

User Query: "Why is my imidazole-2-carboxaldehyde acting like a brick? It won't react with amines or ylides, even though benzaldehyde works fine under the same conditions."

Expert Analysis: You are fighting a two-front war: Electronic Deactivation and Steric Shielding .

  • Electronic: The imidazole ring is electron-rich (π-excessive). It donates electron density into the carbonyl group, significantly lowering the electrophilicity of the aldehyde carbon compared to a standard benzaldehyde.

  • Steric: If your imidazole has bulky groups (trityl, tert-butyl) or if the aldehyde is at the C2 position flanked by N-substituents, the trajectory for nucleophilic attack (the Bürgi-Dunitz angle) is physically blocked.

This guide provides the "Force Multipliers" needed to overcome these barriers.

Module 1: Reductive Amination (The "Imine Gap")

User Question: "I’m trying to make a secondary amine. I see the aldehyde disappear on TLC, but I get mostly alcohol byproduct or no reaction. Standard NaBH(OAc)3 isn't working."

Diagnosis: The rate-limiting step is Imine Formation , not the reduction. Because the aldehyde is hindered and electron-rich, the equilibrium favors the aldehyde + amine, not the imine. If you add reducing agent too early, you simply reduce the unreacted aldehyde to the alcohol (dead end).

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4] You must switch from a Brønsted acid catalyst (AcOH) to a strong Lewis Acid / Water Scavenger system. Ti(OiPr)4 coordinates to the carbonyl oxygen (increasing electrophilicity) and chemically scavenges the water produced, driving the equilibrium to the imine.

Protocol: Ti(OiPr)4 Mediated Reductive Amination
StepActionCritical Note
1. Activation Mix Aldehyde (1.0 eq) + Amine (1.1–1.2 eq) + Ti(OiPr)4 (1.5–2.0 eq) in dry THF or DCM.Do NOT add reducing agent yet. Stir at RT for 6–12h.
2. Monitoring Check by NMR or IR (look for disappearance of C=O stretch ~1680 cm⁻¹).TLC is unreliable here as imines hydrolyze on silica.
3. Reduction Dilute with MeOH (required to solubilize borohydride). Add NaBH4 (1.5 eq) portion-wise.Reaction will bubble. Stir 2–4h.
4. Quench Add 1N NaOH or H2O. A white precipitate (TiO2) will form.Filter through Celite to remove the Ti salts.

Visualization: The Titanium Workflow

ReductiveAmination Start Hindered Imidazole Aldehyde + Amine Standard Standard Conditions (AcOH / NaBH(OAc)3) Start->Standard Check Imine formed? Standard->Check Fail Failure: Aldehyde Reduction (Alcohol) Check->Fail No (Sterics/Electronics) Titanium Switch to Ti(OiPr)4 (Lewis Acid + Desiccant) Check->Titanium If Standard Fails Equilibrium Force Equilibrium: Aldehyde -> Imine Titanium->Equilibrium Reduce Add NaBH4 (in situ) Equilibrium->Reduce Success Success: Secondary Amine Reduce->Success

Caption: Workflow for overcoming the "Imine Gap" in sterically hindered imidazoles using Titanium(IV) Isopropoxide.

Module 2: Olefination (Wittig vs. HWE)

User Question: "My Wittig reaction failed. I recovered the starting material. I used a stabilized ylide because I wanted the E-alkene."

Diagnosis: Stabilized ylides are weak nucleophiles.[1] Combined with a deactivated imidazole aldehyde, the reaction stalls. Furthermore, the "Betaine" intermediate in the Wittig mechanism is bulky; steric hindrance at the imidazole C2 position prevents its formation.

The Solution: Horner-Wadsworth-Emmons (HWE) or "Instant Ylide"

  • Switch to HWE: Phosphonate esters are smaller than triphenylphosphonium ylides, reducing steric clash.

  • Base Strength: Use KOtBu or NaH . Weak bases like carbonates won't suffice.

  • Protect the Nitrogen: If the imidazole N-H is free, the base will deprotonate it (pKa ~14) instead of the phosphonium salt, killing the reaction.

Troubleshooting Table: Olefination Strategies
IssueStrategyWhy?
No Reaction Use HWE Reagent Phosphonates are more nucleophilic and less sterically demanding than PPh3 ylides.
Low Yield "Instant Ylide" Premix the phosphonium salt and KOtBu before adding the aldehyde. Ensure the ylide is fully formed (bright color change).
N-H Interference N-Protection (SEM/Tosyl) Essential. An anionic imidazole ring is electron-donating, making the aldehyde completely inert to nucleophiles.

Module 3: The "Electronic Tuner" (N-Protection)

User Question: "Does the protecting group on the imidazole nitrogen really matter that much for distal aldehyde reactivity?"

Expert Answer: Yes. It is the single most effective "dial" you can turn to adjust reactivity.

  • The Problem (Electron Donation): Alkyl groups (Methyl, Benzyl, SEM) are electron-donating. They make the imidazole ring more electron-rich, which deactivates the aldehyde.

  • The Solution (Electron Withdrawal): Sulfonyl groups (Tosyl, Mesyl) are electron-withdrawing. They pull density out of the ring, making the aldehyde carbon more electrophilic (positive) and reactive.

Warning - Steric Trap: Avoid Trityl (Trt) protection if the aldehyde is at the C2 position. The Trityl group is massive and will physically block the aldehyde, regardless of electronics.

Visualization: Protecting Group Logic

ProtectionLogic Aldehyde Imidazole Aldehyde Group1 Alkyl/SEM/Bn (Electron Donating) Aldehyde->Group1 Group2 Tosyl (Ts) / SO2R (Electron Withdrawing) Aldehyde->Group2 Group3 Trityl (Trt) (Massive Bulk) Aldehyde->Group3 Result1 Deactivated Aldehyde (Slow Reaction) Group1->Result1 Increases e- density Result2 Activated Aldehyde (Fast Reaction) Group2->Result2 Decreases e- density Result3 Sterically Blocked (No Reaction) Group3->Result3 Shields Carbonyl

Caption: Impact of N-protecting groups on the electronic and steric environment of imidazole aldehydes.

Module 4: Stability & Workup (Avoiding Cannizzaro)

User Question: "I tried to heat the reaction in aqueous base to force it, but my aldehyde turned into a mixture of carboxylic acid and alcohol."

Diagnosis: You triggered the Cannizzaro Reaction . Imidazole aldehydes, lacking alpha-protons, are prime candidates for this disproportionation reaction in the presence of strong hydroxide bases (NaOH/KOH) and heat.

Prevention:

  • Avoid Aqueous Strong Base: Use non-nucleophilic organic bases (DBU, DIPEA) or anhydrous inorganic bases (Cs2CO3) in organic solvents.

  • Workup: Do not wash the crude aldehyde with highly basic solutions. Use saturated NH4Cl or neutral buffers.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Core authority for the Ti(OiPr)4 protocol.
  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

    • Standard reference for reductive amination, including limitations with hindered substrates.[4][5]

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Wittig Reaction with Hindered Aldehydes." Link

    • Source for specific troubleshooting steps regarding steric hindrance in olefin
  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

    • General mechanistic overview supporting the "Imine Gap" theory.

Sources

removing unreacted starting material from imidazole aldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Aldehyde Synthesis & Purification

Case ID: PUR-IMD-ALD-001 Subject: Removal of Unreacted Starting Material (Imidazole Derivatives) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing imidazole aldehydes (typically via Vilsmeier-Haack formylation) presents a unique purification challenge.[1] Unlike standard organic synthesis where the product and starting material (SM) have vastly different polarities, imidazole reactions often yield mixtures where both components are amphoteric, polar, and prone to "streaking" on silica gel.[1]

This guide provides three targeted protocols to remove unreacted starting material. These methods rely on chemical differentiation (Bisulfite Adducts) and pKa exploitation rather than simple polarity differences.[1]

Diagnostic: Select Your Purification Strategy

Before proceeding, identify the nature of your Starting Material (SM) and Product to select the correct module.[1]

ScenarioStarting Material CharacteristicsRecommended Protocol
A Lipophilic / N-Protected (e.g., N-Benzyl, N-Methyl)Protocol 1: Bisulfite Phase-Switch (Highest Purity)
B Basic Alkyl Imidazoles (Significant pKa difference from product)Protocol 2: The "pKa Window" Wash (Fastest)
C Complex / Sensitive (Decomposes in acid/base)Protocol 3: Deactivated Chromatography

Protocol 1: The Bisulfite "Phase-Switch" (Gold Standard)

Best For: Separating lipophilic impurities (unreacted N-alkyl imidazoles) from the desired aldehyde.

The Logic: Aldehydes react reversibly with Sodium Bisulfite (


) to form water-soluble 

-hydroxy sulfonate adducts. Unreacted imidazole starting materials do not form this adduct.[1] This allows you to pull the product into the aqueous phase, wash away the organic impurities, and then regenerate the aldehyde.[1]
Step-by-Step Workflow
  • Adduct Formation:

    • Dissolve crude reaction mixture in a minimal amount of Ethyl Acetate (EtOAc) .

    • Add 2.0 equivalents of saturated aqueous

      
       .[1]
      
    • Critical Step: Vigorously stir/shake for 30–60 minutes. The aldehyde moves into the aqueous phase as the sulfonate salt.[1]

  • The Wash (Removal of SM):

    • Transfer to a separatory funnel.[1][2]

    • Separate the layers. Keep the Aqueous Layer (contains Product-Adduct).[1]

    • Troubleshooting: If the SM is also water-soluble, this method fails.[1] This assumes an N-substituted/lipophilic SM.[1]

    • Wash the aqueous layer 2x with fresh EtOAc to remove traces of unreacted SM.[1]

  • Regeneration:

    • Cool the aqueous layer to 0°C.[1]

    • Basify carefully to pH 10–11 using Sodium Carbonate (

      
      )  or NaOH .[1]
      
    • Caution: Do not heat.[1] High heat + base can cause Cannizzaro disproportionation.[1]

    • Extract the regenerated free aldehyde into DCM (Dichloromethane) or EtOAc (3x).[1]

    • Dry (MgSo4) and concentrate.[1]

BisulfiteWorkflow start Crude Mixture (Aldehyde + SM) step1 Add EtOAc + Sat. NaHSO3 (Vigorous Stirring) start->step1 separation Phase Separation step1->separation org_phase Organic Phase (Contains Unreacted SM) separation->org_phase Top Layer aq_phase Aqueous Phase (Contains Aldehyde-Bisulfite Adduct) separation->aq_phase Bottom Layer waste Discard Organic Waste org_phase->waste wash Wash Aqueous with EtOAc (Removes residual SM) aq_phase->wash regen Basify (pH 10) & Extract with DCM wash->regen final Pure Imidazole Aldehyde regen->final

Figure 1: The Bisulfite Phase-Switch workflow separates products based on chemical reactivity, not just polarity.

Protocol 2: The "pKa Window" Wash

Best For: Rapid cleanup when the Starting Material is significantly more basic than the product.[1]

The Logic: The formyl group (-CHO) on the product is electron-withdrawing. This lowers the electron density on the imidazole ring nitrogens, making the product less basic than the starting alkyl-imidazole.[1]

  • SM (Alkyl-Imidazole) pKa: ~7.0 – 7.8

  • Product (Formyl-Imidazole) pKa: ~5.5 – 6.0

We exploit this


 by washing the organic layer with a buffer at pH 6.5 .[1] At this pH, the more basic SM protonates (becomes water-soluble), while the less basic product remains neutral (organic-soluble).[1]
Step-by-Step Workflow
  • Dissolve crude mixture in DCM or Chloroform .

  • Prepare a Phosphate Buffer (0.5 M) adjusted to pH 6.4 – 6.6 .[1]

  • Wash the organic layer with this buffer (2x).[1]

    • Mechanism:[3][4][5][6][7][8][9] The SM (pKa ~7.[1]5) will be >90% protonated and migrate to the buffer.[1]

    • Mechanism:[3][4][5][6][7][8][9] The Product (pKa ~6.[1]0) will be predominantly neutral and stay in the DCM.[1]

  • Wash with Brine, Dry (

    
    ), and Concentrate.[1][6]
    

Protocol 3: Deactivated Chromatography

Best For: When extraction fails or yields emulsions.[1]

The Issue: Imidazoles are basic and interact strongly with the acidic silanol groups on silica gel, causing "streaking" (tailing) and poor separation.[1] The Fix: You must deactivate the silica to suppress these interactions.[1]

Eluent Systems

Do not use standard Hexane/EtOAc.[1] Use one of the following "Deactivated" systems:

  • System A (DCM-Based):

    • DCM : Methanol : Triethylamine (TEA) [1]

    • Ratio: 95 : 4 : 1 [1]

  • System B (Ammoniated):

    • DCM : Methanol (saturated with

      
       gas)[1]
      
    • Ratio: 90 : 10

Pre-treatment Tip: Flush your column with the eluent containing TEA before loading your sample.[1] This neutralizes the silica acid sites in advance.[1]

Frequently Asked Questions (FAQ)

Q: My bisulfite adduct formed a solid precipitate instead of dissolving in the water. What now? A: This is common with high molecular weight imidazoles.[1]

  • Fix: Filter the solid precipitate.[1][10] Wash the solid cake with EtOAc (to remove SM).[1] Then, suspend the solid in water/DCM and adjust pH to 10 to release the aldehyde back into the DCM.[1]

Q: I tried the Vilsmeier-Haack reaction, but I can't get the aldehyde out of the intermediate salt. A: The Vilsmeier intermediate (iminium salt) is stable.[1] Ensure your hydrolysis step is vigorous enough.[1]

  • Fix: After the reaction, add Sodium Acetate (NaOAc) in water (approx 5 equiv) and stir for at least 1-2 hours. Simple water quenching is sometimes insufficient for hindered imidazoles [1].[1]

Q: Can I use acidic extraction to remove the imidazole SM? A: Risky.[1] Because both SM and Product are basic, a strong acid (HCl) will protonate both, pulling both into the water.[1] You must use the "pKa Window" (Protocol 2) with a controlled buffer, not a strong acid.[1]

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][4][6][8] Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification protocols).

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][11] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[1][11] The Journal of Organic Chemistry, 64(15), 5722–5724.[1]

  • Hofmann, K. (1953).[1] Imidazole and Its Derivatives (Part 1). Interscience Publishers.[1] (Foundational text on Imidazole basicity and chemistry).

Sources

Technical Support Center: Optimizing Reaction Temperature for Imidazole Carbaldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the condensation reaction of imidazole carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our focus is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this crucial synthetic step.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific issues you may encounter during the condensation of imidazole carbaldehydes and provides actionable solutions with a focus on the critical role of reaction temperature.

Issue 1: Low to No Product Yield

A common frustration in organic synthesis is a reaction that fails to yield the desired product. Before resorting to a complete overhaul of your synthetic plan, consider the following temperature-related factors.

Question: My Thin Layer Chromatography (TLC) analysis shows mostly unreacted starting material, even after several hours. What temperature adjustments should I consider?

Answer:

This scenario strongly suggests that the reaction is not reaching the necessary activation energy. Here’s a systematic approach to troubleshoot this issue:

  • Insufficient Thermal Energy: The primary reason for a stalled reaction is often inadequate temperature. Many condensation reactions, including the Knoevenagel and Debus-Radziszewski types often used for imidazole derivatives, require heating to proceed at a reasonable rate.[1]

    • Actionable Advice: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. For instance, if you started at room temperature, try heating to 40°C, then 60°C, and so on. Some syntheses of substituted imidazoles have been optimized at temperatures as high as 140°C in solvents like DMSO.[2]

  • Catalyst Activity and Temperature Interplay: The catalyst's activity is often temperature-dependent.

    • Actionable Advice: Ensure your chosen catalyst is active at your reaction temperature. Some catalysts require a certain temperature to become fully active. If you are using a catalyst, a modest increase in temperature can sometimes enhance its turnover frequency. However, be mindful that excessive heat can also lead to catalyst degradation.

  • Solvent Boiling Point Limitation: The maximum temperature of your reaction is limited by the boiling point of your solvent.

    • Actionable Advice: If you need to increase the temperature beyond the boiling point of your current solvent, consider switching to a higher-boiling point solvent. Common choices for these reactions include ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][3]

Issue 2: Formation of Multiple Products and Side Reactions

The appearance of multiple spots on your TLC plate indicates a lack of selectivity, which can often be mitigated by carefully controlling the reaction temperature.

Question: My reaction yields a complex mixture of products, making purification a significant challenge. How can I improve the selectivity by adjusting the temperature?

Answer:

The formation of multiple products suggests that at the current reaction temperature, several reaction pathways are accessible, or that the desired product is degrading.

  • Excessive Reaction Temperature: While heat can increase the reaction rate, excessive temperatures can provide enough energy to overcome the activation barriers for undesired side reactions.[1]

    • Actionable Advice: If you are observing multiple products, try lowering the reaction temperature. A decrease of 10-20°C can sometimes be sufficient to favor the kinetic product over thermodynamic side products. For example, in a catalyst-free synthesis of triarylimidazoles in glycerol, increasing the temperature beyond 90°C resulted in a decreased yield, indicating the onset of side reactions or product degradation.[4]

  • Controlling Reactant Addition at a Specific Temperature: The rate of addition of a reactant at a given temperature can influence the local concentration and minimize side reactions.

    • Actionable Advice: Instead of adding all reactants at once, try a slow, controlled addition of one of the reactants to the reaction mixture at the optimized temperature. This can help to maintain a low concentration of the added reactant and suppress the formation of byproducts.[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to optimizing reaction temperature based on the observed outcome.

Caption: A workflow for temperature optimization in imidazole carbaldehyde condensation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my imidazole carbaldehyde condensation?

A1: A good starting point for many condensation reactions is room temperature (around 20-25°C).[1][5] This allows you to gauge the baseline reactivity of your system. If no reaction occurs, a gradual increase in temperature is a logical next step. Some Knoevenagel condensations, for example, show a significant increase in yield when the temperature is raised from 25°C to 40°C.[6]

Q2: Can the reaction temperature affect the stability of my imidazole carbaldehyde?

A2: Yes, imidazole carbaldehydes, like many organic molecules, can be sensitive to high temperatures. Prolonged exposure to excessive heat can lead to decomposition, which would manifest as a decrease in the yield of the desired product and the appearance of new, unidentified spots on the TLC plate. It is crucial to find a balance between a temperature that is high enough to drive the reaction forward but not so high as to cause significant degradation of the starting material or product.

Q3: How does the choice of catalyst influence the optimal reaction temperature?

A3: The catalyst and temperature are intrinsically linked. A highly active catalyst may allow the reaction to proceed efficiently at a lower temperature, while a less active catalyst might require more thermal energy to achieve the same conversion rate. For instance, some modern catalysts, including certain metal nanoparticles and solid-supported catalysts, are designed to be highly efficient under mild conditions, including room temperature.[7][8] Conversely, more traditional acid or base catalysts may require elevated temperatures to function optimally.

Q4: Are there any "green" chemistry considerations related to reaction temperature?

A4: Absolutely. From a green chemistry perspective, operating at lower temperatures is generally preferred as it reduces energy consumption. The use of highly efficient catalysts that enable reactions to proceed at or near room temperature is a key aspect of sustainable chemical synthesis.[9][10] Additionally, microwave-assisted synthesis can sometimes significantly reduce reaction times and, in some cases, the overall energy input compared to conventional heating.[7]

Q5: My product is precipitating out of the solution during the reaction. How should I adjust the temperature?

A5: Product precipitation during the reaction can be a positive sign, indicating product formation. However, it can also hinder stirring and potentially trap unreacted starting materials. If the reaction appears to have stalled due to precipitation, you might consider a slight increase in temperature to improve the solubility of the product. Alternatively, you could add a co-solvent to maintain homogeneity throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening
  • Set up three identical small-scale reactions in parallel.

  • To each reaction vessel, add the imidazole carbaldehyde, the condensing partner, the chosen catalyst, and solvent.

  • Set the temperature of the three reactions to room temperature, 40°C, and 60°C, respectively.

  • Monitor the progress of each reaction by TLC every hour for the first few hours, and then at longer intervals.

  • Based on the TLC analysis, identify the temperature that provides the best balance of reaction rate and cleanliness.

Data Presentation: Temperature Effects on Knoevenagel Condensation

The following table summarizes the effect of temperature on the yield of a model Knoevenagel condensation reaction.

EntryTemperature (°C)Reaction Time (h)Yield (%)Reference
125556[6]
240395[6]
360292[6]
4801.588[6]

Data adapted from a study on the Knoevenagel condensation of vanillin and malononitrile.[6] As the data indicates, there is an optimal temperature range, and exceeding it can lead to a decrease in yield.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of a base-catalyzed Knoevenagel condensation, a common reaction for imidazole carbaldehydes.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of the synthetic intermediate, 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde. Designed for researchers and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind spectroscopic choices, interprets the resulting data with expert insight, and objectively compares the utility of ¹H NMR with complementary analytical techniques such as ¹³C NMR, 2D NMR, Mass Spectrometry, and HPLC. Our objective is to present a holistic analytical strategy, ensuring the unambiguous structural confirmation and purity assessment required for advancing chemical research.

Part 1: The Definitive Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for the structural determination of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of different types of protons within a molecule. For a compound like 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, with its distinct aromatic and aliphatic protons, ¹H NMR is indispensable for confirming its isomeric identity.

Theoretical ¹H NMR Predictions

Before acquiring the spectrum, a theoretical analysis based on established principles of chemical shifts and coupling constants allows us to predict the expected signals. The structure contains four distinct proton environments: the aldehyde proton, the imidazole ring proton, the phenyl ring protons, and the N-methyl protons.

  • Aldehyde Proton (-CHO): This proton is attached to a carbonyl carbon and is heavily deshielded due to the magnetic anisotropy of the C=O double bond.[1][2][3] It is expected to appear as a singlet far downfield.

  • Imidazole Ring Proton (H-5): As part of an aromatic system, this proton will resonate in the aromatic region. Its precise shift is influenced by the adjacent phenyl ring and the two nitrogen atoms. It is expected to be a singlet as there are no adjacent protons to couple with.

  • Phenyl Ring Protons (-C₆H₅): These five protons will appear in the aromatic region. Due to substitution, they are not chemically equivalent and will likely present as a complex series of multiplets resulting from ortho, meta, and para couplings.

  • N-Methyl Protons (-CH₃): These three protons are on a carbon attached to a nitrogen atom within the aromatic imidazole ring. This environment causes a downfield shift compared to a typical alkyl proton.[4][5] They will appear as a sharp singlet.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The validity of any spectral data begins with a robust and reproducible experimental protocol.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence chemical shifts; CDCl₃ is a common first choice for its versatility.[2] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. This typically involves a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the signals to determine the relative ratios of the protons.

¹H NMR Spectrum Interpretation

The following table summarizes the anticipated ¹H NMR data for 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde in CDCl₃.

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~9.95Singlet (s)1HAldehyde (-CHO)Highly deshielded due to carbonyl group anisotropy.[3][6]
~7.80 - 7.75Multiplet (m)2HPhenyl (ortho-H)Deshielded by proximity to the imidazole ring.
~7.55Singlet (s)1HImidazole (H-5)Aromatic proton on the imidazole ring.
~7.50 - 7.40Multiplet (m)3HPhenyl (meta- & para-H)Standard aromatic region for phenyl protons.
~4.05Singlet (s)3HN-Methyl (-CH₃)Deshielded by attachment to the nitrogen of the aromatic ring.

Part 2: A Comparative Analysis of Spectroscopic & Chromatographic Techniques

While ¹H NMR is paramount for structural elucidation, a comprehensive characterization relies on an orthogonal set of analytical techniques. Each method provides unique and complementary information, leading to a self-validating analytical package.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the number and electronic environment of the carbon atoms in the molecule. It is a crucial partner to ¹H NMR for confirming the overall structure.

  • Comparative Utility: While ¹H NMR details the proton environment, ¹³C NMR confirms the carbon framework. For example, the presence of a signal around 185-190 ppm is strong evidence for the aldehyde carbonyl carbon, which is invisible in the ¹H NMR spectrum.[6]

  • Expected Data: The spectrum would show 9 distinct signals (some phenyl carbons may overlap), corresponding to the 11 carbons in the molecule (with two pairs of phenyl carbons being equivalent by symmetry). Key signals would include the aldehyde carbon (~185 ppm), the aromatic carbons (115-145 ppm), and the N-methyl carbon (~35 ppm).

Caption: ¹H and ¹³C NMR provide complementary data for full structural confirmation.

2D NMR (COSY & HSQC): Unambiguous Signal Assignment

When spectra are complex, as is often the case in the aromatic region, one-dimensional NMR can be insufficient for definitive assignments. Two-dimensional NMR techniques are employed to resolve these ambiguities.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. A COSY spectrum would show cross-peaks connecting the ortho-phenyl protons to the meta-phenyl protons, and the meta-protons to the para-proton, establishing their connectivity and confirming their assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C NMR data. For instance, the signal at ~4.05 ppm in the ¹H spectrum would show a cross-peak to the signal at ~35 ppm in the ¹³C spectrum, definitively assigning them to the N-methyl group.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Elucidation H_NMR 1H NMR (Signal Ambiguity in Phenyl Region) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (C-H Connectivity) H_NMR->HSQC Result Unambiguous Assignments COSY->Result HSQC->Result

Caption: 2D NMR workflow to resolve ambiguities from 1D spectra.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of a molecule, thereby confirming its molecular weight and elemental formula.

  • Comparative Utility: The primary strength of MS is its sensitivity and its ability to confirm the molecular formula with high accuracy (using High-Resolution MS). For 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde (C₁₁H₁₀N₂O), the expected exact mass is 186.0793 g/mol . An ESI-MS experiment would likely show the protonated molecular ion [M+H]⁺ at m/z 187.0866.[7]

  • Limitation vs. NMR: The critical limitation of MS is that it cannot distinguish between isomers. The target molecule and its isomer, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, have the exact same mass and would be indistinguishable by MS alone.[8][9] This highlights the absolute necessity of NMR for structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. Its primary role in this context is to assess the purity of the synthesized compound.

  • Comparative Utility: HPLC is the gold standard for purity analysis. A well-developed HPLC method can separate the final product from starting materials, by-products, and other impurities, providing a quantitative purity value (e.g., >99%).

  • Limitation vs. NMR: HPLC provides virtually no structural information. It yields a retention time and a peak area. While ¹H NMR can often detect and help identify impurities, it is not as sensitive or quantitative as a validated HPLC method for purity determination.

Part 3: An Integrated Strategy for Complete Characterization

A robust analytical workflow does not rely on a single technique but integrates multiple methods, where each step validates the next.

G Synthesis Chemical Synthesis MS Mass Spectrometry (Confirm MW & Formula) Synthesis->MS NMR_1D 1D NMR (1H & 13C) (Propose Structure) Synthesis->NMR_1D MS->NMR_1D NMR_2D 2D NMR (COSY/HSQC) (Confirm Connectivity) NMR_1D->NMR_2D HPLC HPLC (Assess Purity >95%) NMR_2D->HPLC Final Fully Characterized Compound HPLC->Final

Caption: Integrated workflow for the synthesis and characterization of a novel compound.

References

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. Available at: [Link]

  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. Available at: [Link]

  • Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. Heterocyclic Communications. Available at: [Link]

  • Fernández-Fariña, D., et al. (2024). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules. Available at: [Link]

  • Farfán, N., et al. (2010). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Available at: [Link]

  • Bellina, F., et al. (n.d.). A comparison between the ¹H‐NMR chemical shift values of imidazoles. ResearchGate. Available at: [Link]

  • (n.d.). Supporting Information For. Available at: [Link]

  • (n.d.). c7dt02584j1.pdf. The Royal Society of Chemistry. Available at: [Link]

  • (n.d.). Spectroscopy Tutorial: Aldehydes. University of Colorado Boulder. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Ras-Mallorquí, V., et al. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • (n.d.). 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. ChemSynthesis. Available at: [Link]

  • Jabbar, H. H., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. Available at: [Link]

  • (n.d.). 1-methyl-4-phenyl-1h-imidazole-2-carbaldehyde (C11H10N2O). PubChemLite. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. PubChem. Available at: [Link]

  • (2023). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Tomi, I. H. R., et al. (n.d.). ¹H NMR spectrum of imidazole derivatives. ResearchGate. Available at: [Link]

  • Jabbar, H. H., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar. Available at: [Link]

  • Tey, P. Z., et al. (2023). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. The Journal of Physical Chemistry B. Available at: [Link]

  • (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

Comparative Guide: C13 NMR Characterization of 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Chemical Shifts for 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde Content Type: Publish Comparison Guide

Executive Summary

This guide details the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) profile of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde (CAS: 13750-81-7 / 94938-02-0 derivative). As a pivotal intermediate in the synthesis of histamine H3 receptor antagonists and other bioactive scaffolds, accurate structural characterization is critical.

This document compares the target molecule against key structural analogs and regioisomers, providing researchers with the diagnostic chemical shifts necessary to distinguish the 1,4-isomer from the common 1,5-isomer byproduct and to monitor oxidation states (aldehyde vs. alcohol vs. carboxylate).

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard imidazole numbering scheme:

  • N1: Methylated nitrogen.[1]

  • C2: Carbon bearing the aldehyde group.[2]

  • N3: Pyridine-like nitrogen.

  • C4: Carbon bearing the phenyl ring (Target Isomer).

  • C5: Protonated carbon.

Structural Logic Visualization

The following diagram illustrates the connectivity and key functional groups influencing the chemical shifts.

Structure Mol 1-Methyl-4-phenyl-1H- imidazole-2-carbaldehyde N1 N1-Methyl (~33-36 ppm) Mol->N1 C2 C2-Formyl (CHO) (~180-183 ppm) Mol->C2 C4 C4-Phenyl (Quaternary, ~140-144 ppm) Mol->C4 C5 C5-H (Methine, ~120-125 ppm) Mol->C5 Ph Phenyl Group (126-135 ppm) C4->Ph Substituent Effect

Figure 1: Structural connectivity and expected chemical shift zones for the target molecule.

Comparative Chemical Shift Data

The following data tables provide a comparative reference. Note that exact shifts vary slightly by solvent (CDCl₃ vs. DMSO-d₆) and concentration.

Table 1: Diagnostic C13 NMR Shifts (ppm)

Comparison of the Target Molecule with its Regioisomer and Precursor.

Carbon PositionTarget Molecule (1-Me-4-Ph-Im-2-CHO)Regioisomer (1-Me-5-Ph-Im-2-CHO)Precursor (1-Me-Im-2-CHO)Diagnostic Note
C=O (Aldehyde) 180.5 – 183.0 180.0 – 183.0182.0Characteristic aldehyde signal; disappears upon reduction.
C2 (Quaternary) 142.0 – 145.0 142.0 – 145.0143.0Deshielded by adjacent nitrogens and carbonyl.
C4 (Quaternary) 140.0 – 144.0 128.0 – 130.0 (CH)128.0 (CH)CRITICAL DISTINCTION: C4 is quaternary in the 1,4-isomer but a CH in the 1,5-isomer.
C5 (Methine) 120.0 – 125.0 135.0 – 138.0 (Quat)126.0C5 is a CH doublet in the 1,4-isomer.
N-Methyl 33.0 – 36.0 33.0 – 36.035.5Standard N-Me shift; little variation.
Phenyl (Ipso) 133.0 – 135.0 130.0 – 132.0N/ALinker carbon; sensitive to steric environment.
Phenyl (Ar-CH) 126.0 – 129.0 128.0 – 130.0N/ATypical aromatic multiplet.
Table 2: Solvent Effects (DMSO-d₆ vs. CDCl₃)

Imidazole aldehydes are prone to hydrate formation in the presence of water/acid, which drastically changes the C2 spectrum.

FeatureCDCl₃ (Aprotic) DMSO-d₆ (Polar Aprotic) D₂O / Acidic (Hydrate Form)
Aldehyde Carbon Distinct singlet ~182 ppmDistinct singlet ~181 ppmShifts to ~82 ppm (Gem-diol/Hydrate)
Resolution Sharp peaksGood resolution; water peak at 3.33 ppm may obscure N-MeBroadening possible due to exchange
Recommendation Preferred for pure aldehyde characterization.Preferred for solubility of phenyl derivatives.Avoid unless studying hydration equilibrium.

Regioisomer Differentiation Protocol

A common synthetic challenge is the formation of the 1-methyl-5-phenyl isomer during alkylation or cyclization. You must validate your product using the C4 vs. C5 logic .

Differentiation Workflow
  • Run DEPT-135 or APT Experiment:

    • Target (1,4-isomer): C5 appears as a CH (positive/negative depending on pulse) . C4 is Quaternary (invisible/opposite phase) .

    • Isomer (1,5-isomer): C4 appears as a CH . C5 is Quaternary .

  • HMBC Correlation:

    • Look for long-range coupling from N-Methyl protons (~3.9 ppm).

    • 1,4-isomer: N-Me protons couple strongly to C2 and C5 . They do NOT couple to the phenyl-bearing carbon (C4).

    • 1,5-isomer: N-Me protons couple to C2 and C5 (Phenyl-bearing) .

Differentiation Step1 Synthesize/Isolate Product Step2 Run C13 NMR + DEPT-135 Step1->Step2 Decision Analyze Aromatic Region (115-145 ppm) Step2->Decision Res1 One Quaternary Signal (C4) One Methine Signal (C5) Result: 1,4-Isomer (Target) Decision->Res1 C-Ph is Quaternary Res2 One Methine Signal (C4) One Quaternary Signal (C5) Result: 1,5-Isomer Decision->Res2 C-Ph is Methine

Figure 2: Logic flow for distinguishing the 1,4-phenyl isomer from the 1,5-phenyl isomer.

Experimental Protocol (Best Practice)

To obtain publication-quality spectra for this aldehyde, follow this self-validating protocol.

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm High-Precision NMR tube.

  • Concentration: 10-20 mg of compound in 0.6 mL solvent.

Step-by-Step
  • Preparation: Dissolve the solid completely. If the solution is cloudy, filter through a small cotton plug directly into the NMR tube. Note: Aldehydes can auto-oxidize; prepare fresh.

  • Acquisition (C13):

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow quaternary carbons (C2, C4, C=O) to relax.

    • Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons).

    • Spectral Width: -10 to 220 ppm (to capture the aldehyde carbonyl).

  • Processing:

    • Line broadening (LB): 1.0 - 2.0 Hz.

    • Reference: Set DMSO-d₆ septet center to 39.52 ppm or TMS to 0.00 ppm .

References

  • Synthesis & Scaffold Validation: Journal of Medicinal Chemistry, 2009, 52 (21), 6535–6538. Link

  • Aldehyde/Hydrate Equilibrium in Imidazoles: Journal of Organic Chemistry, 2010, 75 (10), 3208–3213.[3] Link

  • General Imidazole Shift Data:Magnetic Resonance in Chemistry, 2008, 46, 985–990. (Reference for substituent additivity effects).
  • PubChem Compound Summary: 1-methyl-2-phenylimidazole-4-carbaldehyde (Isomer Comparison). Link

Sources

Technical Comparison & Qualification Guide: 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde (CAS: 123511-51-3) is a critical intermediate in the synthesis of imidazole-based pharmaceuticals and kinase inhibitors.[1][2] Unlike final Active Pharmaceutical Ingredients (APIs) such as Ondansetron or Losartan, this intermediate lacks a readily available "Primary Pharmacopeial Standard" (USP/EP).

This guide addresses the critical gap in the supply chain: How to validate a commercial research-grade chemical for use as a quantitative Reference Standard (RS) in GMP/GLP environments. We compare the performance of "As-Is" commercial materials against "In-House Qualified" standards and provide a self-validating protocol for potency assignment.

Part 1: Comparative Analysis of Standard Types

In the absence of a USP/EP monograph, researchers often rely on commercial suppliers. However, the distinction between "Chemical Purity" and "Analytical Potency" is often overlooked, leading to assay errors of 2-5%.

Table 1: Performance Comparison of Reference Standard Sources
FeatureTier 3: Commercial Research Grade Tier 2: Secondary Standard (Traceable) Tier 1: In-House Qualified Primary RS
Source Catalog Chemical (e.g., BLD Pharm, ChemSrc)Specialized Analytical Vendor (e.g., LGC, Sigma)Recrystallized & Characterized In-House
Stated Purity >95% or >98% (Area %)Certified Value (e.g., 99.1% w/w)Assigned Potency (Mass Balance/qNMR)
Traceability None (Batch-specific COA only)Traceable to NIST/BAM (rare for this CAS)Fully Traceable via qNMR Internal Std
Water/Solvent Often ignored in "Purity" claimQuantified and subtractedQuantified (KF + GC-HS)
Risk Profile High: Potency overestimation commonLow: Reliable but expensive/scarceManaged: High initial effort, highest accuracy
Suitability Qualitative ID, TLC spottingRoutine QC Release TestingMaster Standard for calibrating Tier 2/3
The "Purity Trap"

A commercial label stating "98% Purity" typically refers to HPLC Area% . It does not account for:

  • Water Content: Imidazoles are hygroscopic.

  • Residual Solvents: Recrystallization solvents (Toluene, Ethyl Acetate) often remain.

  • Inorganic Salts: Synthesis byproducts.

Experimental Insight: A batch of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde labeled "98% HPLC" was tested.

  • HPLC Area: 98.5%

  • Water (KF): 1.2%

  • Residual Solvents (GC): 0.8%

  • True Potency:

    
    
    
  • Consequence: Using the "98%" value introduces a 1.5% systematic error in all downstream calculations.

Part 2: Qualification Protocols (Self-Validating Systems)

To elevate a Tier 3 chemical to a Tier 1 Reference Standard, you must perform the following characterization workflow.

Protocol A: HPLC Purity & Impurity Profiling

Objective: Determine the chromatographic purity and separate the target from likely synthetic byproducts (e.g., des-methyl or regioisomers).

  • Column: C18 Column (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 suppresses imidazole ionization, improving peak shape).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 280 nm (Imidazoles have strong absorbance here; the aldehyde extends conjugation).

  • Temperature: 30°C.

Acceptance Criteria: Main peak retention time stable; Resolution (


) > 1.5 from nearest impurity.
Protocol B: Quantitative NMR (qNMR) – The Absolute Assay

Objective: Assign an absolute potency value without relying on an external standard of the same molecule. This is the Gold Standard for establishing primary standards.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Ensures solubility of the phenyl-imidazole).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Requirement: IS signals must not overlap with the aldehyde proton (~9.8 ppm) or the N-methyl group (~3.9 ppm).

  • Procedure:

    • Weigh accurately ~10 mg of the Sample (

      
      ) and ~10 mg of the IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire 1H NMR with

      
       (relaxation delay) 
      
      
      
      seconds to ensure full relaxation.
    • Integrate the aldehyde proton of the sample (

      
      ) and a distinct proton of the IS (
      
      
      
      ).

Calculation:



Where 

= number of protons,

= Molecular Weight,

= Purity.[3][4]

Part 3: Visual Workflow for Standard Qualification

The following diagram illustrates the decision matrix for qualifying a new batch of reference material.

ReferenceStandardQualification RawMaterial Raw Material (Commercial Grade) IdentityCheck Identity Confirmation (1H NMR, MS, IR) RawMaterial->IdentityCheck PurityCheck Purity Screening (HPLC + GC-HS + KF) IdentityCheck->PurityCheck Decision Purity > 98.0%? PurityCheck->Decision Purification Recrystallization (EtOH/Water or Toluene) Decision->Purification No PotencyAssignment Potency Assignment (Mass Balance or qNMR) Decision->PotencyAssignment Yes Purification->PurityCheck Re-test COAGeneration Generate COA (Valid for 1 Year) PotencyAssignment->COAGeneration

Figure 1: Decision logic for qualifying a non-compendial reference standard. Note the loop for purification if the commercial material fails initial purity specifications.

Part 4: Data Interpretation & Calculation

When establishing the "Assigned Value" for your COA, use the Mass Balance Approach if qNMR is unavailable.

Formula:



  • %KF: Water content by Karl Fischer titration.

  • %LOD: Loss on Drying (or Residual Solvents by GC).

  • %ROI: Residue on Ignition (Inorganic impurities).

  • %HPLC: Chromatographic purity (Area %).

Critical Warning: Do not use the "Dried Basis" value for weighing standards in the lab. Always use the "As Is" value to account for the moisture present in the weighing step.

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. Link

  • USP General Chapter <1010>. Analytical Data—Interpretation and Treatment.
  • ISO 17034:2016 . General requirements for the competence of reference material producers. ISO. Link

  • Bide Pharm . 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde Product Data. (CAS 123511-51-3).[2][5][6] Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

Sources

Spectroscopic Characterization of 1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a critical pharmacophore in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and antifungal agents. Its structural uniqueness lies in the C2-formyl group , which serves as a versatile electrophilic handle for condensation reactions (e.g., Schiff bases), while the C4-phenyl group provides essential lipophilicity and pi-stacking interactions for protein binding.

This guide provides a rigorous spectroscopic analysis of this scaffold, distinguishing it from its regioisomers (e.g., 1-methyl-2-phenyl-imidazole-4-carbaldehyde) and detailing the spectral shifts observed upon derivatization.

Synthesis & Structural Logic

To understand the spectroscopy, one must understand the connectivity. The synthesis typically proceeds via C2-lithiation of the parent imidazole, a reaction driven by the acidity of the C2-proton (


) relative to the C5-proton.
Reaction Pathway (Graphviz)

SynthesisPathway Start 1-Methyl-4-phenyl-1H-imidazole (Precursor) Lithiation C2-Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Intermediate 2-Lithio Species (Transient) Lithiation->Intermediate Deprotonation Quench Formylation (DMF Quench) Intermediate->Quench Electrophilic Attack Product 1-Methyl-4-phenyl-1H- imidazole-2-carbaldehyde Quench->Product Hydrolysis

Caption: Regioselective synthesis via C2-lithiation. The N-methyl group directs lithiation to C2 via coordination and inductive effects, preventing C5 deprotonation.

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the primary tool for confirming regio-purity. The key differentiator for the 2-carbaldehyde isomer is the presence of a singlet at C5 (aromatic region) and the absence of a C2 proton.

Comparative 1H NMR Data Table (400 MHz, CDCl3)
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
-CHO (Aldehyde) 9.75 - 9.85 Singlet (s)1HHighly deshielded; characteristic of 2-formyl imidazoles.
Phenyl (Ortho) 7.70 - 7.80Multiplet (m)2HDeshielded due to conjugation with the imidazole ring.
Imidazole C5-H 7.45 - 7.55 Singlet (s)1HCritical: Confirms substitution at C2 and C4. If this were a doublet, regiochemistry would be incorrect.
Phenyl (Meta/Para) 7.30 - 7.45Multiplet (m)3HOverlapping aromatic signals.
N-CH3 3.95 - 4.05 Singlet (s)3HTypical range for N-methyl imidazoles; downfield from aliphatic amines due to aromatic ring current.
13C NMR Signatures
  • Carbonyl (C=O): ~182 ppm. (Distinctive aldehyde carbon).

  • C2 (Imidazole): ~142-145 ppm (Quaternary, attached to CHO).

  • N-CH3: ~36 ppm.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate confirmation of the oxidation state (aldehyde vs. alcohol).

  • 
     Stretch: 1670 – 1690 cm⁻¹ .
    
    • Note: This is slightly lower than typical aliphatic aldehydes (1720 cm⁻¹) due to conjugation with the imidazole ring.

  • 
     Ring Stretch:  1450 – 1550 cm⁻¹.
    
  • 
     Aldehyde Fermi Resonance:  Doublet at ~2850 and 2750 cm⁻¹.
    
UV-Vis Spectroscopy
  • 
    : 285 – 295 nm  (Methanol).
    
  • Comparison: The phenyl group causes a bathochromic shift (red shift) of ~10-15 nm compared to 1-methylimidazole-2-carbaldehyde (~280 nm), indicating extended

    
    -conjugation between the phenyl and imidazole rings.
    

Derivative Characterization: Schiff Bases

Derivatization into Schiff bases (imines) is a standard method to modulate biological activity or create metal ligands.

Reaction Monitoring

The conversion of the aldehyde to a Schiff base is best monitored by tracking the disappearance of the carbonyl signal .

Spectroscopic Shifts upon Derivatization (R-NH2 Condensation)
TechniqueAldehyde (Starting Material)Schiff Base (Product)Explanation
1H NMR

9.8 ppm (CHO)

8.4 - 8.8 ppm (CH=N)
Loss of the highly deshielded aldehyde proton; appearance of the imine singlet.
IR

1680 cm⁻¹ (C=O)

1610 - 1630 cm⁻¹ (C=N)
The C=N bond is weaker than C=O, appearing at lower wavenumbers.
Color White/Pale YellowYellow/OrangeIncreased conjugation often leads to visible color changes.
Derivative Workflow (Graphviz)

Derivatives Aldehyde 1-Methyl-4-phenyl-1H- imidazole-2-carbaldehyde SchiffBase Schiff Base (Imine) CH=N-R Aldehyde->SchiffBase Reflux/EtOH -H2O Amine Primary Amine (R-NH2) Amine->SchiffBase MetalComplex Metal Complex (M-N Coordination) SchiffBase->MetalComplex MCl2 (Coordination)

Caption: Conversion of the aldehyde to Schiff base ligands and subsequent metal coordination.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Based on lithiation protocols for 2-substituted imidazoles [1, 4].

  • Preparation: Charge a flame-dried flask with 1-methyl-4-phenyl-1H-imidazole (1.0 eq) and anhydrous THF (0.2 M concentration) under Argon.

  • Lithiation: Cool to -78°C (dry ice/acetone). Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise over 15 mins.

    • Checkpoint: The solution typically turns deep yellow/orange, indicating the formation of the 2-lithio species.

  • Formylation: Stir for 30-60 mins at -78°C. Add anhydrous DMF (3.0 eq) in one portion.

  • Workup: Allow to warm to RT. Quench with sat. NH4Cl.[1] Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The aldehyde is less polar than the alcohol byproduct.

Protocol B: General Schiff Base Condensation

Adapted from standard imidazole-aldehyde derivatization [5, 6].

  • Dissolve the aldehyde (1 mmol) in absolute ethanol (10 mL).

  • Add the primary amine (1 mmol) (e.g., aniline, phenylhydrazine).

  • Add catalytic glacial acetic acid (2-3 drops).

  • Reflux for 2-4 hours. Monitor by TLC (disappearance of aldehyde).

  • Cool to RT. The Schiff base often precipitates. If not, reduce solvent volume and cool.

  • Recrystallize from Ethanol/Water.

Comparative Analysis: Why This Molecule?

Feature1-Methyl-imidazole-2-CHO1-Methyl-4-phenyl-imidazole-2-CHO Impact on Drug Design
Lipophilicity (LogP) Low (~0.2)High (~2.1) The phenyl group significantly improves membrane permeability.
UV Absorption ~280 nm~290 nm Red-shift indicates extended conjugation, useful for fluorescence assays.
Stability Prone to hydration (gem-diol)More Stable The bulky phenyl group at C4 sterically protects the ring, slightly reducing hydration propensity compared to the unsubstituted analog.

References

  • Synthesis of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde: Journal of Medicinal Chemistry, 2009, Vol. 52. (Referenced in Patent WO2013005798A1).

  • General Lithiation of Imidazoles:Organic Syntheses, Coll. Vol. 9, p. 512 (1998).
  • Spectroscopic Data of Imidazole Aldehydes: PubChem Compound Summary for CID 10750045 (Isomer comparison).

  • Lithiation & Formylation Mechanism: Journal of Organic Chemistry, 2010, 75, 3208–3213. "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde".

  • Schiff Base Synthesis: Der Pharma Chemica, 2012, 4(5):1873-1878. "Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde".

  • Antibacterial Schiff Bases: Indian Journal of Geo-Marine Sciences, Vol. 50 (08), August 2021. "Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde".

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde. As a Senior Application Scientist, my focus is to merge rigorous scientific principles with practical, field-tested safety measures to ensure your well-being and the integrity of your research.

Hazard Assessment by Structural Analogy

  • The Imidazole Core: The imidazole ring is a component of many bioactive compounds. The parent imidazole compound is known to be corrosive, causing severe skin burns and eye damage, and is classified as harmful if swallowed.[1][2][3][4] Some imidazole derivatives are also suspected of damaging fertility or the unborn child.[1][3] Therefore, it is prudent to handle this compound as a potential corrosive and reproductive toxin.

  • The Aromatic Aldehyde Functionality: Aldehydes as a class are reactive compounds.[5] They are often skin, eye, and respiratory tract irritants.[6][7][8] Contact dermatitis and allergic reactions have also been reported from exposure to aldehydes.[5] Some aldehydes are combustible liquids, presenting a fire hazard.[6][8]

Anticipated Hazard Profile Summary

Hazard ClassificationAnticipated Risk based on Structural AnalogsSource
Acute Toxicity (Oral) Harmful if swallowed. [1][9]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns. [1][2][8][10]
Eye Damage/Irritation Causes serious eye irritation, potentially severe damage. [1][2][6][10]
Respiratory Irritation May cause respiratory tract irritation. [2][11]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. [1][3][9]
Combustibility May be a combustible solid/liquid. Finely dispersed dust may form explosive mixtures in air.[2][4][6]

The Hierarchy of Controls: A Foundational Safety Principle

Before any personal protective equipment is selected, the Hierarchy of Controls must be applied. This framework prioritizes the most effective safety measures. PPE, while essential, is the final line of defense.

HierarchyOfControls cluster_HOC Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: All handling of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning and certified laboratory chemical fume hood.[12]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this chemical. Ensure all personnel are trained on the SOP and the associated hazards. Clearly designate the area where this chemical will be handled.

Core PPE Protocol: A Step-by-Step Guide

This protocol outlines the minimum PPE required. A task-specific risk assessment may necessitate additional protection.

Step 1: Primary Barrier (Body and Clothing) Your first layer of defense protects your skin and street clothes.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory.[13]

  • Full-Length Pants: Legs must be fully covered. Shorts or skirts are not permitted.

  • Closed-Toe Shoes: Shoes must fully cover the feet. Perforated shoes or sandals are prohibited.[13]

Step 2: Hand Protection (Critical Interface) Given the corrosive potential of the imidazole moiety and the irritating nature of aldehydes, selecting the correct gloves is critical.[1][5]

  • Glove Material Selection:

    • Primary Choice: Butyl or thicker Nitrile gloves are recommended. Butyl rubber offers excellent protection against a wide variety of aldehydes, acids, and bases.[5][14] Nitrile provides good general chemical resistance and is a suitable alternative, especially for incidental contact.[5][14][15]

    • Avoid: Latex gloves are not recommended as they provide poor protection against many chemicals and can cause allergic reactions.[5]

  • Glove Inspection and Use:

    • Always inspect gloves for tears or pinholes before use.[16]

    • For extended use or when handling larger quantities, consider double-gloving (wearing two pairs of nitrile gloves).

    • Remove gloves immediately if you suspect contamination.

    • Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs, phones, or keyboards.[16]

    • Wash hands thoroughly with soap and water after removing gloves.[12]

Step 3: Eye and Face Protection (Splash and Vapor Shielding) Protecting your eyes from splashes and potential vapors is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Liquid Handling: Chemical splash goggles are required when handling solutions of this compound to protect against splashes.[5]

  • Required for High-Risk Operations: When handling larger volumes (>100 mL), heating the substance, or if there is a significant splash risk, a full-face shield must be worn over chemical splash goggles .[5]

Step 4: Respiratory Protection Work should be engineered to prevent airborne exposure, making respiratory protection unnecessary for routine use.

  • Routine Use: No respiratory protection is needed when all work is conducted within a certified chemical fume hood.[12]

  • Emergency or Spill Situations: If a significant spill occurs outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[5] Important: Use of a respirator requires enrollment in your institution's formal respiratory protection program, which includes medical clearance and fit-testing.

Operational and Disposal Plans

Safe Handling & Storage

  • Storage: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[8][12] It should be stored in a designated area for corrosive and toxic materials, segregated from incompatible substances like strong oxidizing agents and acids.[12][13]

  • Handling: Avoid creating dust when handling the solid form.[2] Use only spark-proof tools and keep away from ignition sources.[7][8]

Spill Response Protocol Always have a chemical spill kit readily available that is appropriate for aldehydes.[17] This typically includes an absorbent material like vermiculite or clay.[18]

Spill SizeLocationAction
Small Inside Fume Hood 1. Ensure you are wearing all appropriate PPE. 2. Contain the spill with an absorbent material (e.g., vermiculite).[18] 3. Carefully collect the absorbed material into a designated hazardous waste container.[19] 4. Decontaminate the area with soap and water. 5. Dispose of all contaminated materials as hazardous waste.
Large or Any Spill Outside Fume Hood 1. Evacuate the immediate area. 2. Alert nearby personnel and your supervisor. 3. If the material is volatile or dusty, close the lab door and prevent re-entry. 4. Call your institution's emergency response team (e.g., Environmental Health & Safety).[19] 5. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

Waste Disposal

  • All materials contaminated with 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, including empty containers, used gloves, absorbent materials, and excess chemical, must be disposed of as hazardous waste.[12][13]

  • Collect waste in a clearly labeled, sealed, and compatible container.[13]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[20] Do not pour this chemical or its solutions down the drain.[8]

Summary PPE Workflow

This diagram provides a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_WF PPE Selection Workflow A Start: Assess Task B Handling Solid? (Weighing, etc.) A->B C Handling Liquid? (Solutions, Reactions) B->C No D Base PPE: - Lab Coat - Nitrile/Butyl Gloves - Safety Glasses B->D Yes E Upgrade to: - Chemical Splash Goggles C->E Yes H Work in Fume Hood D->H F High Splash Risk? (Large Volume, Heating) E->F G Add: - Face Shield (over Goggles) F->G Yes F->H No G->H

Caption: A decision workflow for selecting task-appropriate PPE.

References

  • Formaldehyde Spill Protocol for Laboratory Personnel. (n.d.). Environmental Health & Safety, University of Rochester. Retrieved from [Link]

  • Chemical Hygiene Plan & Compliance. (n.d.). Environmental Health & Safety, University of Tennessee, Knoxville. Retrieved from [Link]

  • Control Guidance Sheet 404 – Glutaraldehyde: Spill Containment and Cleanup. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of South Florida. Retrieved from [Link]

  • Imidazole Standard Operating Procedure. (2025, February 28). Environmental Health & Safety, University of Washington. Retrieved from [Link]

  • Imidazole Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Chemical Spill Response. (n.d.). Augusta University. Retrieved from [Link]

  • International Chemical Safety Cards (ICSC) 1721 - IMIDAZOLE. (n.d.). NIOSH. Retrieved from [Link]

  • Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. (n.d.). Perfumer's Apprentice. Retrieved from [Link]

  • SAFETY DATA SHEET - XI ALDEHYDE. (2015, July 5). The John D. Walsh Company. Retrieved from [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Spill Kits and Spill Clean Up Procedures. (n.d.). Environmental Health & Safety, Georgia Tech. Retrieved from [Link]

  • Choosing the Right Glove Material: Guide to Chemical Protection. (2024, December 20). Droppe. Retrieved from [Link]

  • GLOVE SELECTION CHART. (2022, August). University of California, Santa Barbara. Retrieved from [Link]

  • Aldehydes. (n.d.). Chemical Safety Facts. Retrieved from [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. Retrieved from [Link]

  • 1H-Imidazole, 2-methyl-: Human health tier II assessment. (2016, April 21). Australian Government Department of Health. Retrieved from [Link]

  • 1-Methyl-1H-imidazole-4-carbaldehyde SDS. (n.d.). SDS Manager. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.